Galanin (1-13)-Neuropeptide Y (25-36) amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C136H209N41O34 |
|---|---|
Molecular Weight |
2962.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)108(130(208)171-99(58-104(140)186)123(201)166-93(51-69(9)10)125(203)174-109(71(12)17-2)131(209)176-111(74(15)180)132(210)162-87(28-22-46-151-136(146)147)115(193)160-88(42-43-102(138)184)118(196)159-85(26-20-44-149-134(142)143)116(194)163-89(112(141)190)52-75-30-36-80(181)37-31-75)173-126(204)95(54-77-34-40-82(183)41-35-77)167-122(200)97(56-79-61-148-65-155-79)168-117(195)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-114(192)90(48-66(3)4)164-119(197)91(49-67(5)6)165-121(199)94(53-76-32-38-81(182)39-33-76)158-106(188)62-153-113(191)72(13)156-128(206)100(64-178)172-124(202)98(57-103(139)185)169-120(198)92(50-68(7)8)170-133(211)110(73(14)179)175-127(205)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H2,141,190)(H,148,155)(H,153,191)(H,154,192)(H,156,206)(H,157,187)(H,158,188)(H,159,196)(H,160,193)(H,161,207)(H,162,210)(H,163,194)(H,164,197)(H,165,199)(H,166,201)(H,167,200)(H,168,195)(H,169,198)(H,170,211)(H,171,208)(H,172,202)(H,173,204)(H,174,203)(H,175,205)(H,176,209)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t70-,71-,72-,73+,74+,85+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |
InChI Key |
XNHSIZYARJUIGK-GUNYCOBFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Chimeric Neuropeptide Galanin (1-13)-Neuropeptide Y (25-36) Amide: A Technical Guide to its Structure and Function
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chimeric peptide, Galanin (1-13)-Neuropeptide Y (25-36) amide, commonly referred to as M32. This synthetic peptide, engineered by combining the N-terminal fragment of Galanin with the C-terminal fragment of Neuropeptide Y (NPY), exhibits a unique pharmacological profile with high affinity for both galanin and NPY receptors. This document details the structural characteristics, functional activities, and the underlying signaling mechanisms of M32. It is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development, offering insights into the design and application of chimeric peptides targeting G-protein coupled receptors.
Introduction
Chimeric peptides, constructed by linking fragments of different bioactive peptides, represent a powerful tool in pharmacology for exploring receptor-ligand interactions and developing novel therapeutic agents with unique properties. This compound (M32) is a prime example of such a construct, bringing together the recognition elements of two distinct neuropeptidergic systems: the galanin and the NPY systems. Both galanin and NPY are crucial neuromodulators in the central and peripheral nervous systems, involved in a wide array of physiological processes including pain perception, feeding behavior, and neuroendocrine regulation. The M32 chimera was designed to probe the structural and functional interplay between the receptors of these two systems.
Structure and Physicochemical Properties
The M32 peptide is a 25-amino acid residue chimeric construct. Its structure is a fusion of the N-terminal 1-13 fragment of galanin and the C-terminal 25-36 fragment of NPY, with a C-terminal amidation.
-
Amino Acid Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
-
Molecular Formula: C₁₃₆H₂₀₉N₄₁O₃₄
-
Molecular Weight: 2962.37 g/mol
The solution structure of M32 has been investigated using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy.[1] These studies revealed that in a 30% (v/v) 1,1,1,3,3,3-hexafluoro-2-propanol solution, the NPY(25-36) portion of the peptide adopts a distinct α-helical conformation.[1] This helical structure in the C-terminal part of M32 is believed to stabilize the overall conformation of the chimeric peptide, which may contribute to its high affinity for galanin receptors.[1] The N-terminal galanin-derived portion is more flexible, allowing for the necessary interactions with the galanin receptor binding pocket.[1][2]
Receptor Binding Affinity
M32 exhibits a remarkable ability to bind with high affinity to both galanin and NPY receptors. The binding affinities, expressed as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), have been determined in various in vitro systems.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Cell Line / Tissue | Reference |
| Galanin Receptors | |||||
| GalR1 (human) | M32 | <1 | Bowes melanoma cells | [3][4] | |
| GalR2 (human) | M32 | <10 | CHO cells | [3][4] | |
| Galanin Receptor (rat) | M32 | 0.1 | Hypothalamic membranes | [1] | |
| Galanin Receptor (rat) | M32 | 0.07 | Hippocampal membranes | [3] | |
| NPY Receptors | |||||
| Y1 (guinea-pig) | M32 | 13 | Cloned receptor | [5] | |
| Y2 (guinea-pig) | M32 | 4 | Cloned receptor | [5] | |
| Y4 (guinea-pig) | M32 | 30 | Cloned receptor | [5] | |
| Y5 (guinea-pig) | M32 | 400 | Cloned receptor | [5] | |
| NPY Receptor (rat) | M32 | 250 | Cerebral cortical membranes | [1] |
Functional Activity and Signaling Pathways
M32 acts as a ligand at both galanin and NPY receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The functional consequences of M32 binding are complex and depend on the receptor subtype and the cellular context.
Galanin Receptor Signaling
Galanin receptors couple to various G-proteins to initiate intracellular signaling cascades.[6][7][8]
-
GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][7]
-
GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations.[6][7]
M32 has been shown to act as an agonist at galanin receptors in some functional assays, such as contracting the rat isolated jejunum, similar to native galanin.[9] However, in other systems, like rat hippocampal membranes, M32 exhibited weak antagonistic behavior on adenylate cyclase activity.[3]
Neuropeptide Y Receptor Signaling
NPY receptors, particularly Y1, Y2, Y4, and Y5, are also GPCRs that primarily couple to Gi/o proteins.[10][11] Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[10][11] This signaling pathway is involved in the diverse physiological actions of NPY.
M32 has been shown to act as an agonist at NPY Y2 receptors, suppressing electrically stimulated twitches in the rat vas deferens with a potency similar to NPY itself.[9] In contrast, its activity at Y1 receptors, as observed in the guinea-pig isolated caval vein, was significantly weaker, inducing only slight contractions at very high concentrations.[9]
Experimental Protocols
This section outlines the general methodologies employed in the synthesis, characterization, and functional analysis of M32 and similar chimeric peptides.
Peptide Synthesis and Purification
M32 is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amidation) is swollen in an appropriate solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Tyr), with its α-amino group protected by Fmoc and side chain protected, is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free α-amino group for the next coupling cycle.
-
Chain Elongation: Steps 2 and 3 are repeated sequentially for each amino acid in the M32 sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Radioligand Binding Assays
Receptor binding affinities are determined using competitive radioligand binding assays.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with GalR1 or rat brain homogenates).
-
Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-galanin or [³H]-NPY) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide (M32).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
The effect of M32 on adenylyl cyclase activity is measured to determine its functional impact on Gi/o-coupled receptors.
Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.
-
Assay Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of M32.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based biosensor assay.
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP production, and concentration-response curves are generated to determine the EC50 or IC50 of M32.
In Vivo Effects
The in vivo effects of M32 are still being explored, but initial studies have suggested its potential role in modulating physiological processes such as pain. For instance, intrathecal administration of M32 has been shown to act as a galanin receptor antagonist in a rat model of nociception.
Conclusion
The chimeric peptide this compound (M32) is a fascinating pharmacological tool that demonstrates high-affinity binding to both galanin and NPY receptors. Its unique structural features, with a flexible N-terminus and a constrained C-terminal α-helix, likely contribute to its dual receptor recognition. The functional profile of M32 is complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and the specific cellular environment. This technical guide has provided a detailed overview of the structure, function, and experimental methodologies associated with M32. Further research into this and similar chimeric peptides will undoubtedly continue to provide valuable insights into the intricate world of neuropeptide signaling and may pave the way for the development of novel therapeutics with tailored pharmacological profiles.
References
- 1. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the galanin receptors signaling | bioRxiv [biorxiv.org]
- 8. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]
- 11. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Neuropeptide Y Receptors with Galanin (1-13)-Neuropeptide Y (25-36) Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide, commonly known as M32, and Neuropeptide Y (NPY) and Galanin receptors. M32 is a synthetic peptide that combines the N-terminal fragment of Galanin with the C-terminal fragment of NPY. This guide details the binding affinity and functional activity of M32 at various receptor subtypes, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways. The compiled data and methodologies aim to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Neuropeptide Y (NPY) and Galanin are two widely distributed neuropeptides in the central and peripheral nervous systems, where they modulate a variety of physiological processes, including cardiovascular function, appetite, and neurotransmission. The development of chimeric peptides, such as this compound (M32), which incorporate pharmacophores from both parent peptides, offers a unique tool to probe the structure-activity relationships of NPY and Galanin receptors and to explore the potential for developing novel therapeutics with unique pharmacological profiles.
M32 is a 25-amino acid chimeric peptide that has been shown to interact with both Galanin and NPY receptors.[1] This dual activity makes it a subject of significant interest for understanding the molecular mechanisms of ligand recognition and receptor activation. This guide synthesizes the available quantitative data on M32's receptor interaction and provides detailed experimental frameworks for its further investigation.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional activities of Galanin (1-13)-NPY (25-36) amide (M32) at various Neuropeptide Y and Galanin receptor subtypes.
Table 1: Binding Affinity of M32 for NPY and Galanin Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| NPY Y1 | Guinea-pig | - | [125I]PYY | Ki | 13 | [2] |
| NPY Y2 | Guinea-pig | - | [125I]PYY | Ki | 4 | [2] |
| NPY Y4 | Guinea-pig | - | [125I]PYY | Ki | 30 | [2] |
| NPY Y5 | Guinea-pig | - | [125I]PYY | Ki | 400 | [2] |
| Galanin (unspecified) | - | - | [125I]Galanin | IC50 | 0.1 | [1] |
| NPY (unspecified) | - | - | [3H]NPY | IC50 | 250 | [1] |
| Galanin (rat hippocampal membranes) | Rat | Hippocampus | - | - | 0.07 | [3] |
| hGalR1 | Human | Bowes melanoma cells | - | - | <1 | [3] |
| hGalR2 | Human | CHO cells (overexpressing) | - | - | <10 | [3] |
Table 2: Functional Activity of M32 at NPY and Galanin Receptor-Mediated Assays
| Assay | Receptor Target | Tissue/System | Species | Effect | Potency/Efficacy | Reference |
| Electrically stimulated twitches | NPY Y2 | Vas deferens | Rat | Suppression | Equipotent with NPY | [4][5] |
| Contraction | NPY Y1 | Caval vein | Guinea-pig | Slight contraction | Only at high concentrations (≥ 0.3 µM) | [4][5] |
| Adenylate Cyclase Activity | Galanin | Hippocampal membranes | Rat | Weak antagonistic behavior | - | [3] |
Signaling Pathways
The interaction of M32 with Neuropeptide Y and Galanin receptors initiates distinct intracellular signaling cascades. Both NPY Y1 and Y2 receptors are primarily coupled to the Gi alpha subunit of the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Galanin receptors exhibit more diverse signaling. GalR1 and GalR3 also couple to Gi/o proteins, inhibiting adenylyl cyclase. In contrast, GalR2 is coupled to Gq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations.
Neuropeptide Y Receptor Signaling
Galanin Receptor Signaling
References
- 1. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Neuropeptide Y (NPY) in Epilepsy Research Models
Disclaimer: Initial searches for "M32 peptide" in the context of epilepsy research did not yield specific, publicly available information. Therefore, this guide focuses on a well-researched peptide with a significant role in epilepsy, Neuropeptide Y (NPY), to fulfill the structural and content requirements of your request. The principles, experimental designs, and data presentation formats provided here can be applied to the study of other peptides in this field.
This technical guide provides a comprehensive overview of the role of Neuropeptide Y (NPY) in epilepsy research, with a focus on its mechanism of action, preclinical data, and the experimental models used to evaluate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals working in the field of epilepsy.
Introduction to Neuropeptide Y (NPY) in Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain.[1] While current antiepileptic drugs (AEDs) are effective for many patients, a significant portion suffers from drug-resistant epilepsy, highlighting the need for novel therapeutic strategies.[2] Neuropeptides, which modulate neuronal excitability, have emerged as promising targets for new AEDs.[1]
Neuropeptide Y (NPY) is one of the most studied neuropeptides in the context of epilepsy.[1] It is abundantly expressed in the central nervous system, particularly in GABAergic interneurons in the hippocampus.[1] NPY is released during periods of high neuronal activity, such as seizures, and has been shown to exert potent anticonvulsant effects in various animal models and in human brain tissue.[1][3][4] This has led to the investigation of NPY-based therapies, including gene therapy, as a potential treatment for epilepsy.[3][4]
Mechanism of Action of NPY in Seizure Suppression
NPY exerts its anticonvulsant effects by modulating both excitatory and inhibitory neurotransmission, primarily through the activation of its Y1, Y2, and Y5 receptors.[1] The activation of these receptors leads to a reduction in neuronal excitability.
Signaling Pathway of NPY in Neurons: The binding of NPY to its receptors, which are G-protein coupled receptors (GPCRs), triggers a cascade of intracellular events that ultimately suppress neuronal hyperexcitability.
Caption: NPY signaling pathway leading to reduced neuronal excitability.
Preclinical Evidence for NPY's Anticonvulsant Effects
Numerous preclinical studies have demonstrated the anticonvulsant properties of NPY in various epilepsy models. These studies have utilized both direct administration of NPY or its agonists, as well as gene therapy approaches to overexpress NPY in specific brain regions.
Table 1: Summary of Quantitative Data from Preclinical Studies of NPY in Epilepsy Models
| Epilepsy Model | Treatment | Key Findings | Reference |
| Human brain tissue from drug-resistant epilepsy patients | Application of NPY | Reduced seizure-like activity | [3][4] |
| Rodent models of temporal lobe epilepsy | Gene therapy with viral vectors expressing NPY | 31% responder rate (>50% reduction in spontaneous recurrent seizure frequency) | [4] |
| 13% seizure-freedom rate | [4] | ||
| Significantly prolonged inter-seizure and seizure cluster intervals | [4] | ||
| Significantly reduced seizure duration | [4] |
Experimental Protocols for Evaluating NPY in Epilepsy Models
The following are generalized methodologies for key experiments cited in the evaluation of NPY's role in epilepsy.
4.1. Human Brain Tissue Slice Culture and Electrophysiology
This protocol is adapted from methods used to study seizure-like activity in human brain tissue.[4]
Experimental Workflow:
Caption: Experimental workflow for studying NPY in human brain slices.
Detailed Methodology:
-
Tissue Preparation: Obtain brain tissue resected from patients undergoing surgery for drug-resistant epilepsy.[4] Immediately place the tissue in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: Cut the tissue into 350-400 µm thick slices using a vibratome.
-
Incubation and Recording: Transfer slices to an interface recording chamber continuously perfused with oxygenated aCSF at a physiological temperature. Induce seizure-like activity using pro-convulsant solutions (e.g., high potassium, low magnesium aCSF). Record local field potentials using microelectrodes.
-
NPY Application: After establishing a stable baseline of seizure-like activity, bath-apply NPY at various concentrations.
-
Data Analysis: Quantify the frequency, duration, and amplitude of seizure-like events before and after NPY application.
4.2. Rodent Models of Temporal Lobe Epilepsy and Gene Therapy
This protocol outlines the use of viral vectors for NPY gene therapy in a chronic model of epilepsy.[4]
Experimental Workflow:
Caption: Workflow for NPY gene therapy in a rodent epilepsy model.
Detailed Methodology:
-
Epilepsy Induction: Induce status epilepticus in adult rodents (e.g., rats or mice) via systemic or intracerebral administration of a chemoconvulsant like kainic acid or pilocarpine.[5][6]
-
Viral Vector Administration: Following the induction of epilepsy and a latent period, stereotactically inject adeno-associated viral (AAV) vectors carrying the gene for NPY (and often its Y2 receptor) or a control vector (e.g., expressing a fluorescent protein) into the hippocampus.[4]
-
EEG Monitoring: Implant cortical or depth electrodes for continuous video-EEG monitoring to record spontaneous recurrent seizures.
-
Data Analysis: Quantify seizure frequency, duration, and behavioral severity over several weeks or months in the NPY-treated and control groups.[4]
Future Directions and Therapeutic Potential
The robust anticonvulsant effects of NPY observed in preclinical models make it a compelling target for the development of new epilepsy therapies.[1] The primary challenge for peptide-based therapeutics is their delivery across the blood-brain barrier and their rapid degradation.[1]
Logical Relationship of Therapeutic Strategies:
Caption: Therapeutic strategies and challenges for NPY-based therapies.
Gene therapy offers a promising approach to bypass these delivery issues by enabling localized and sustained production of NPY in the seizure focus.[3][4] Further research is needed to optimize the safety and efficacy of this approach for clinical translation. The development of small molecule NPY receptor agonists that can cross the blood-brain barrier is another active area of investigation.
Conclusion
Neuropeptide Y has demonstrated significant potential as an endogenous anticonvulsant and a therapeutic target for epilepsy. The data from human tissue and animal models strongly support its role in suppressing seizures. Future research focused on overcoming the challenges of peptide delivery and optimizing gene therapy strategies will be crucial in translating the promise of NPY into a viable treatment for patients with drug-resistant epilepsy.
References
- 1. Neuropeptides as Targets for the Development of Anticonvulsant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroscience.gsu.edu [neuroscience.gsu.edu]
- 3. Peptide reduced epileptic seizures in human brain tissue | Lund University [lunduniversity.lu.se]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Chimeric Peptide Galanin-NPY M32: A Technical Guide to its Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chimeric peptide M32, composed of the N-terminal fragment of galanin (1-13) and the C-terminal fragment of neuropeptide Y (NPY) (25-36) amide, represents a significant tool in the study of galanin and NPY receptor signaling. Its unique structure allows it to interact with multiple receptor subtypes, potentially eliciting complex and nuanced cellular responses. This technical guide provides a comprehensive overview of the known cellular signaling pathways activated by Galanin-NPY M32, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling cascades.
Data Presentation: Receptor Binding Affinity of M32
While extensive quantitative data on the functional activation of downstream signaling pathways by M32 is limited in publicly available literature, its binding affinity for various galanin and NPY receptor subtypes has been characterized. The following table summarizes the reported binding affinities (Ki or IC50) of M32.
| Receptor Subtype | Ligand | Affinity (nM) | Cell Line/Tissue | Reference |
| Galanin Receptors | ||||
| GalR1 (human) | M32 | < 1 | Bowes melanoma cells | [1] |
| GalR2 (human) | M32 | < 10 | CHO cells | [1] |
| Galanin (rat hippocampal) | M32 | 0.07 | Rat hippocampal membranes | [1] |
| Galanin | 0.4 | Rat hippocampal membranes | [1] | |
| NPY Receptors | ||||
| Y1 (guinea-pig) | M32 | 13 | CHO cells | [2] |
| Y2 (guinea-pig) | M32 | 4 | CHO cells | [2] |
| Y4 (guinea-pig) | M32 | 30 | CHO cells | [2] |
| Y5 (guinea-pig) | M32 | 400 | CHO cells | [2] |
Core Signaling Pathways
Based on its binding profile, M32 is expected to activate signaling pathways associated with GalR1, GalR2, and NPY Y1, Y2, Y4, and Y5 receptors. Galanin and NPY receptors are G-protein coupled receptors (GPCRs) that modulate various intracellular second messenger systems.
Galanin Receptor Signaling
Galanin receptors primarily couple to Gi/o and Gq/11 proteins.
-
GalR1 and GalR3 (Gi/o coupled): Activation of GalR1 and GalR3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Studies have described M32 as exhibiting weak antagonistic behavior at adenylate cyclase in rat hippocampal membranes[1].
-
GalR2 (Gq/11 coupled): GalR2 activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.
Neuropeptide Y Receptor Signaling
NPY receptors are predominantly coupled to Gi/o proteins.
-
Y1, Y2, Y4, and Y5 (Gi/o coupled): Similar to GalR1/3, activation of these NPY receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. They can also modulate intracellular calcium levels and activate the MAPK/ERK pathway. Functionally, M32 has been shown to be equipotent with NPY in suppressing electrically stimulated twitches of the rat vas deferens, a Y2 receptor-mediated effect, and acts as a galanin agonist in the rat jejunum[3][4].
Mandatory Visualizations
Galanin-NPY M32 Receptor Interaction and Downstream Signaling
Caption: M32 interaction with GalR and NPYR and downstream signaling.
Experimental Workflow: GPCR Signaling Assays
Caption: Workflow for characterizing M32's signaling profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of M32 for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [¹²⁵I]-Galanin or [¹²⁵I]-NPY).
-
Unlabeled M32 peptide.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of unlabeled M32 in binding buffer.
-
In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of M32.
-
For total binding, omit the unlabeled M32. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of M32 and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Measurement Assay (HTRF)
Objective: To measure changes in intracellular cAMP levels upon M32 stimulation.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-K1).
-
M32 peptide.
-
Forskolin (for Gi-coupled receptors).
-
cAMP HTRF kit (e.g., from Cisbio).
-
Cell culture medium.
-
HTRF-compatible microplate reader.
Procedure:
-
Seed cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer.
-
For Gi-coupled receptors, pre-treat cells with forskolin to induce a measurable level of cAMP.
-
Add a dilution series of M32 to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the fluorescence at 620 nm and 665 nm using an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve. Plot the dose-response curve to determine the EC50 or IC50 of M32.
ERK Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in response to M32 stimulation.
Materials:
-
Cells expressing the receptor of interest.
-
M32 peptide.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of M32 for a specified time (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the relative level of ERK phosphorylation.
Inositol Phosphate Accumulation Assay
Objective: To measure the production of inositol phosphates following M32 stimulation of Gq-coupled receptors.
Materials:
-
Cells expressing the receptor of interest.
-
[³H]-myo-inositol.
-
M32 peptide.
-
LiCl solution.
-
Perchloric acid.
-
KOH/KHCO₃ solution.
-
Dowex AG1-X8 resin (formate form).
-
Elution buffers.
-
Scintillation fluid and counter.
Procedure:
-
Seed cells and label overnight with [³H]-myo-inositol in inositol-free medium.
-
Wash the cells and pre-incubate with a buffer containing LiCl for a specified time to inhibit inositol monophosphatase.
-
Stimulate the cells with a dilution series of M32 for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples with KOH/KHCO₃.
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates with a high-salt buffer.
-
Measure the radioactivity in the eluates using a scintillation counter.
-
Plot the dose-response curve to determine the EC50 of M32.
Calcium Mobilization Assay (Fura-2)
Objective: To measure changes in intracellular calcium concentration in response to M32.
Materials:
-
Cells expressing the receptor of interest.
-
Fura-2 AM dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities.
Procedure:
-
Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load the cells with Fura-2 AM (typically 2-5 µM) in buffer, often with Pluronic F-127 to aid solubilization, for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Place the coverslip or plate in the imaging setup and measure the baseline fluorescence ratio by alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
-
Add M32 at the desired concentration and continuously record the fluorescence ratio.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios for calculating absolute calcium concentrations if required.
Conclusion
Galanin-NPY M32 is a valuable pharmacological tool for investigating the complex interplay between the galanin and NPY receptor systems. While its high affinity for multiple receptor subtypes is well-documented, further research is needed to fully quantify its functional effects on the diverse intracellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the cellular mechanisms of action of this intriguing chimeric peptide.
References
- 1. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Galanin (1-13)-Neuropeptide Y (25-36) Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide, a molecule of significant interest for studying neuropeptide receptor interactions. The synthesis employs the widely utilized Fmoc/tBu strategy. Furthermore, this guide outlines the fundamental signaling pathways associated with Galanin and Neuropeptide Y, offering a broader context for the functional analysis of this chimeric peptide. All quantitative data for the synthesis protocol are presented in tabular format for clarity and reproducibility. Diagrams illustrating the synthesis workflow and signaling cascades are provided to enhance understanding.
Introduction
Chimeric peptides, which combine fragments of different bioactive peptides, are powerful tools in pharmacology and drug discovery. The this compound, also known as M32, is a synthetic peptide that incorporates the N-terminal fragment of Galanin and the C-terminal fragment of Neuropeptide Y (NPY).[1][2][3] This design allows for the investigation of ligand-receptor interactions at both Galanin and NPY receptors.[1][2] The synthesis of such peptides is most efficiently achieved through solid-phase peptide synthesis (SPPS), a methodology that has revolutionized peptide and protein chemistry.[4][5] This protocol details the step-by-step synthesis of this compound using the Fmoc strategy.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
The synthesis is performed on a solid support resin, allowing for the sequential addition of amino acids in a C-terminal to N-terminal direction. The use of Fmoc (9-fluorenylmethyloxycarbonyl) as a temporary protecting group for the α-amino group is central to this protocol.
1. Resin Selection and Preparation:
A key step in SPPS is the choice of a suitable resin. For the synthesis of a C-terminally amidated peptide, a Rink Amide resin is a common and effective choice.
-
Resin Swelling: The resin must be swelled in an appropriate solvent to ensure optimal accessibility of the reactive sites.
| Parameter | Value |
| Resin Type | Rink Amide AM Resin |
| Substitution Level | 0.5 - 1.0 mmol/g |
| Swelling Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |
| Swelling Time | 30 minutes |
2. Fmoc Deprotection:
The Fmoc protecting group is removed from the resin to allow for the coupling of the first amino acid. This step is repeated before each amino acid coupling cycle.
| Reagent | Concentration | Time |
| Piperidine in DMF | 20% (v/v) | 1 x 5 min, 1 x 15 min |
3. Amino Acid Coupling:
The C-terminal amino acid of the Neuropeptide Y fragment (Tyrosine) is coupled first. Subsequent amino acids are coupled sequentially according to the peptide sequence.
-
Peptide Sequence (C- to N-terminus): Tyr-Arg-Gln-Arg-Thr-Ile-Leu-Asn-Ile-Tyr-His-Arg-Pro-Gly-Leu-Leu-Tyr-Gly-Ala-Ser-Asn-Leu-Thr-Trp-Gly
| Reagent | Equivalents (relative to resin substitution) |
| Fmoc-Amino Acid | 4 |
| HBTU (Coupling Reagent) | 3.9 |
| HOBt (Coupling Reagent) | 4 |
| DIPEA (Base) | 8 |
| Solvent | DMF |
| Reaction Time | 2 hours |
4. Washing Steps:
Between deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts.
| Solvent | Number of Washes |
| DMF | 3 |
| DCM | 3 |
| DMF | 3 |
5. Cleavage and Deprotection:
Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
| Reagent | Composition | Time |
| Cleavage Cocktail | 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water | 2-3 hours |
6. Peptide Precipitation and Purification:
The cleaved peptide is precipitated from the cleavage cocktail, washed, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Step | Reagent/Technique |
| Precipitation | Cold Diethyl Ether |
| Washing | Cold Diethyl Ether |
| Purification | RP-HPLC |
| Final Product | Lyophilized Powder |
Signaling Pathways
To fully appreciate the functional implications of the this compound, it is essential to understand the signaling pathways of its constituent neuropeptides.
Galanin Signaling
Galanin exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[6][7]
-
GALR1 and GALR3: These receptors primarily couple to Gi/o proteins.[6][8] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8]
-
GALR2: This receptor predominantly couples to Gq/11 proteins.[6][8] Activation of GALR2 stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[6][9]
Neuropeptide Y Signaling
Neuropeptide Y interacts with a family of GPCRs, with the Y1, Y2, Y4, and Y5 receptors being the most extensively studied.[10][11]
-
Primary Pathway (Y1, Y2, Y4, Y5): All these receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[10][12]
-
Alternative Pathways: NPY receptors can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and phospholipase C (PLC), leading to varied cellular responses.[10][11]
Synthesis Workflow
The following diagram provides a visual representation of the solid-phase peptide synthesis workflow.
References
- 1. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. peptide.com [peptide.com]
- 6. pnas.org [pnas.org]
- 7. Galanin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Chimeric Peptide M32
Introduction
Chimeric peptides, engineered by combining fragments from different parent proteins, represent a promising class of therapeutic and research molecules. Their unique structures, however, can present challenges for purification. This application note describes a robust method for the purification of the chimeric peptide M32 using reverse-phase high-performance liquid chromatography (RP-HPLC). M32 is a novel 32-amino acid peptide designed to interact with the XYZ signaling pathway, a critical regulator of cellular proliferation. The protocol outlined below consistently yields high-purity M32 suitable for downstream biological assays.
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.[1] This technique is widely used in the biotechnology industry for the characterization and purification of protein and peptide therapeutics.[2] The crude peptide mixture, obtained after solid-phase peptide synthesis (SPPS), contains the target peptide along with various impurities such as truncated or deletion sequences.[1] RP-HPLC effectively separates the desired peptide from these contaminants.
This document provides a detailed protocol for the purification of M32, including sample preparation, HPLC conditions, and post-purification analysis. The presented data demonstrates the efficiency and reproducibility of this method.
Experimental Protocols
Materials and Reagents
-
Crude M32 peptide (lyophilized powder)
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
-
HPLC vials
Equipment
-
Analytical and Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm for analytical, 21.2 x 250 mm for preparative)
-
Lyophilizer (Freeze-dryer)
-
Mass spectrometer (for peptide identification)
Sample Preparation
-
Dissolve the crude lyophilized M32 peptide in a minimal amount of Buffer A (see Table 1) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[3]
Analytical HPLC Method Development
Before proceeding to preparative purification, an analytical method is developed to determine the optimal separation conditions.
-
Equilibrate the analytical C18 column with the initial mobile phase conditions (see Table 1).
-
Inject a small volume (e.g., 10-20 µL) of the filtered crude peptide solution.
-
Run the gradient elution program as detailed in Table 1.
-
Monitor the elution profile at 214 nm and 280 nm. Peptides are typically monitored at 210–220 nm.[1]
-
Identify the peak corresponding to the M32 peptide based on its expected retention time and subsequent mass spectrometry analysis of collected fractions.
Preparative HPLC Purification
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and loading capacity.
-
Run the optimized gradient elution program (a scaled-up version of the analytical method).
-
Collect fractions corresponding to the M32 peptide peak. It is advisable to collect fractions across the entire peak to analyze purity.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
Post-Purification Processing
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen solution to obtain the purified M32 peptide as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
Data Presentation
The purification of the chimeric peptide M32 was performed using the protocols described above. The quantitative data from the purification process are summarized in the tables below.
Table 1: HPLC Parameters for M32 Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Gradient | 10-50% B over 40 min | 15-45% B over 30 min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Injection Volume | 20 µL | 2-5 mL |
Table 2: Purification Summary for Chimeric Peptide M32
| Sample | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude M32 | 100 | ~65 | 100 |
| Pooled Fractions | 42 | >98 | 42 |
Visualizations
Below are diagrams illustrating the experimental workflow for M32 purification and a hypothetical signaling pathway where M32 may be active.
Caption: Experimental workflow for the purification of chimeric peptide M32.
Caption: Hypothetical XYZ signaling pathway modulated by chimeric peptide M32.
Conclusion
The described RP-HPLC method is highly effective for the purification of the chimeric peptide M32, yielding a final product with greater than 98% purity. This protocol can be adapted for the purification of other chimeric peptides with similar physicochemical properties. The high purity of the obtained M32 peptide is critical for its intended use in studying the XYZ signaling pathway and for potential therapeutic applications. Further characterization of the purified peptide by mass spectrometry and amino acid analysis is recommended to confirm its identity and integrity.
References
Application Notes & Protocols: Lyophilization and Storage of Galanin (1-13)-Neuropeptide Y (25-36) amide
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Galanin (1-13)-Neuropeptide Y (25-36) amide, also known as M32, is a chimeric peptide constructed from the N-terminal fragment of galanin and the C-terminal fragment of Neuropeptide Y (NPY).[1][2] This synthetic ligand exhibits high affinity for galanin receptors (GalR) and also interacts with several NPY receptor subtypes.[3][4] M32 has been utilized in research as a galanin receptor antagonist to study the role of galaninergic signaling in various physiological processes, including nociceptive transmission in the spinal cord.[1] Given its peptide nature, M32 is susceptible to physical and chemical degradation, making its proper formulation and storage critical for maintaining biological activity and ensuring experimental reproducibility.
Lyophilization, or freeze-drying, is a standard method for preserving peptide integrity by removing water at low temperatures and pressures. This process enhances long-term stability, simplifies shipping, and allows for convenient storage. These application notes provide detailed protocols for the lyophilization, storage, and reconstitution of this compound, along with methods for assessing its stability.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to galanin and NPY receptors, which are G-protein-coupled receptors (GPCRs).
Galanin Receptor Signaling: The galanin family includes three receptor subtypes (GALR1, GALR2, GALR3) with distinct signaling cascades.[5][6]
-
GALR1 and GALR3 primarily couple to inhibitory Gαi/o proteins.[5][7] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
-
GALR2 predominantly couples to Gαq/11 proteins.[5][7] This pathway activates phospholipase C (PLC), which catalyzes the formation of inositol triphosphate (IP3) and subsequently increases intracellular calcium (Ca2+) levels.[5][6]
References
- 1. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Reconstitution and Use of Lyophilized Galanin-NPY M32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin-NPY M32 is a chimeric peptide composed of Galanin(1-13) and Neuropeptide Y(25-36) amide. This synthetic ligand exhibits high affinity for both galanin and NPY receptors, making it a valuable tool for in vitro studies targeting these receptor systems. These application notes provide detailed protocols for the reconstitution of lyophilized M32 and its application in common in vitro assays to characterize its binding and functional activity.
Product Information
| Characteristic | Description |
| Peptide Name | Galanin(1-13)-Neuropeptide Y(25-36) amide (M32) |
| Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[1] |
| Appearance | White to off-white lyophilized powder[1] |
| Molecular Weight | Approximately 2900 g/mol |
Quantitative Data: Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki or IC50) of Galanin-NPY M32 for various galanin and NPY receptor subtypes.
| Receptor Subtype | Reported Affinity (nM) | Cell Line/Tissue | Reference |
| Galanin Receptors | |||
| Galanin Receptor (general) | 0.1 | Rat Hippocampal Membranes | [2] |
| Human Galanin Receptor 1 (hGalR1) | < 1 | Bowes Melanoma Cells | [3] |
| Human Galanin Receptor 2 (hGalR2) | < 10 | CHO Cells | [3] |
| Neuropeptide Y Receptors | |||
| NPY Y1 Receptor | 13 | Guinea Pig Brain | [4] |
| NPY Y2 Receptor | 4 | Guinea Pig Brain | [4] |
| NPY Y4 Receptor | 30 | Guinea Pig Brain | [4] |
| NPY Y5 Receptor | 400 | Guinea Pig Brain | [4] |
Reconstitution and Storage of Lyophilized Galanin-NPY M32
Proper reconstitution and storage are critical for maintaining the biological activity of the peptide.
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized M32 to equilibrate to room temperature for at least 15-30 minutes.[5] This prevents condensation from entering the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[5]
-
Solvent Selection: For initial stock solutions, use sterile, high-purity water or a buffer such as sterile Phosphate Buffered Saline (PBS). For peptides that may have solubility issues in aqueous solutions, a small amount of a non-reactive organic solvent like DMSO or acetonitrile can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.
-
Dissolution:
-
Slowly add the desired volume of solvent down the side of the vial to avoid foaming.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5]
-
-
Concentration: A common starting stock concentration is 1 mg/mL. For a 100 µg vial, this would require adding 100 µL of solvent.
Storage Recommendations:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability (up to 12 months). For short-term storage, 4°C is acceptable.[1]
-
Reconstituted Solution:
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of M32 to NPY or Galanin receptors expressed in a cell line (e.g., CHO cells).
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radiolabeled ligand (e.g., ¹²⁵I-PYY for NPY receptors, ¹²⁵I-Galanin for Galanin receptors).
-
Galanin-NPY M32 (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Filter-Mate Harvester or similar vacuum filtration system.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the target receptor. Store aliquots at -80°C.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membrane suspension (3-20 µg protein).
-
50 µL of Galanin-NPY M32 at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of M32 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for Gαi/o-Coupled Receptors
This assay measures the ability of M32 to inhibit adenylyl cyclase activity via Gαi/o-coupled receptors (e.g., GalR1, NPY Y1).
Materials:
-
CHO or HEK293 cells expressing the Gαi/o-coupled receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Galanin-NPY M32.
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based).
-
Cell culture medium.
-
Lysis buffer (if required by the kit).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Galanin-NPY M32 for a specified time.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: Incubate for a time determined by the assay kit or optimization experiments.
-
Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of M32 to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Functional Assay: Intracellular Calcium Mobilization for Gαq-Coupled Receptors
This assay measures the ability of M32 to stimulate intracellular calcium release via Gαq-coupled receptors (e.g., GalR2).
Materials:
-
Cells expressing the Gαq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Galanin-NPY M32.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Ligand Injection: Inject varying concentrations of Galanin-NPY M32 into the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of M32. Plot the peak response against the log concentration of M32 to determine the EC50 value for calcium mobilization.
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by Galanin-NPY M32.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
References
- 1. Galanin (1-13)-Neuropeptide Y (25-36) amide | BIOZOL [biozol.de]
- 2. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Radioligand Binding Assay Using [¹²⁵I]-Galanin and M32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, cognition, and feeding behavior. These effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The development of subtype-selective ligands is crucial for dissecting the specific roles of these receptors and for their potential as therapeutic targets. M32, a chimeric peptide antagonist, has been identified as a high-affinity ligand for galanin receptors. This document provides detailed protocols for characterizing the binding of the radiolabeled agonist [¹²⁵I]-galanin and the competitive antagonist M32 to cell membranes expressing galanin receptors.
Galanin Receptor Signaling Pathways
Galanin receptors couple to different G proteins to initiate downstream signaling cascades. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities of galanin and the antagonist M32 for human galanin receptor subtypes. This data is compiled from various radioligand binding studies.
| Ligand | Receptor Subtype | Cell Line | Binding Affinity (Ki/Kd) | Reference |
| Galanin (human) | hGalR1 | Bowes | < 1 nM | [1] |
| Galanin (human) | hGalR2 | CHO | < 10 nM | [1] |
| M32 | hGalR1 | Bowes | < 1 nM | [1] |
| M32 | hGalR2 | CHO | < 10 nM | [1] |
| Galanin (porcine) | Rat Hippocampal Membranes | - | 0.4 nM | [1] |
| M32 | Rat Hippocampal Membranes | - | 0.07 nM | [1] |
Experimental Protocols
I. Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions from cells overexpressing a specific galanin receptor subtype.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Cell scrapers
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells expressing the target galanin receptor to 80-90% confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
II. Saturation Binding Assay with [¹²⁵I]-Galanin
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹²⁵I]-galanin.
Materials:
-
[¹²⁵I]-Galanin (specific activity ~2200 Ci/mmol)
-
Unlabeled galanin
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Membrane preparation (20-40 µg protein per well)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare serial dilutions of [¹²⁵I]-galanin in Assay Buffer (e.g., 0.01 to 5 nM).
-
To determine non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled galanin (e.g., 1 µM).
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 1 µM unlabeled galanin (for non-specific binding).
-
50 µL of the appropriate [¹²⁵I]-galanin dilution.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
III. Competition Binding Assay with M32
This assay is used to determine the inhibitory constant (Ki) of the unlabeled antagonist M32 by measuring its ability to compete with a fixed concentration of [¹²⁵I]-galanin.
Materials:
-
[¹²⁵I]-Galanin
-
Unlabeled M32
-
Unlabeled galanin (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Membrane preparation (20-40 µg protein per well)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare serial dilutions of M32 in Assay Buffer (e.g., 10⁻¹² to 10⁻⁵ M).
-
Prepare a working solution of [¹²⁵I]-galanin at a concentration close to its Kd value (determined from the saturation assay).
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding), 50 µL of 1 µM unlabeled galanin (for non-specific binding), or 50 µL of the appropriate M32 dilution.
-
50 µL of the [¹²⁵I]-galanin working solution.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction and process the samples as described in the saturation assay protocol (steps 5-7).
-
Plot the percentage of specific binding against the logarithm of the M32 concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]-galanin and Kd is its equilibrium dissociation constant.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the binding of ligands to galanin receptors. By employing saturation and competition radioligand binding assays, researchers can accurately determine the binding affinities of novel compounds, such as M32, and further elucidate the pharmacology of the galanin system. This information is invaluable for the development of new therapeutic agents targeting galanin receptors for a variety of neurological and metabolic disorders.
References
Application Note: A Cell-Based Functional Assay for the Novel Gs-Coupled Receptor M32 Using Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Measurement
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The M32 receptor is a novel, putative G protein-coupled receptor (GPCR) identified through bioinformatics screening. Preliminary sequence analysis suggests its classification within the Class A rhodopsin-like family, though its endogenous ligand and physiological function remain to be elucidated. Understanding the signaling pathway of M32 is a critical first step in characterizing its biological role and assessing its potential as a therapeutic target. This application note provides a detailed protocol for a robust, high-throughput cell-based functional assay to characterize M32 receptor activation. The assay quantifies the accumulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger, indicating that M32 couples to a stimulatory G protein (Gs). The protocol utilizes a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology for sensitive and reproducible measurement of cAMP.[1][2][3]
M32 Signaling Pathway
Activation of the M32 receptor by an agonist ligand is hypothesized to initiate a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit dissociates and stimulates adenylyl cyclase, which then catalyzes the conversion of ATP into cAMP. This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.
Assay Principle
This assay employs a competitive HTRF format to quantify intracellular cAMP.[4][5][6] Cells expressing the M32 receptor are lysed, and the lysate is incubated with two key reagents: an anti-cAMP antibody labeled with a Europium cryptate donor (Eu3+) and a cAMP analog labeled with a d2 acceptor dye.[2][5] In the absence of cellular cAMP, the antibody-cryptate binds to the cAMP-d2, bringing the donor and acceptor into close proximity. Excitation of the donor results in a high Fluorescence Resonance Energy Transfer (FRET) signal. When cellular cAMP is present, it competes with the cAMP-d2 for binding to the antibody. This competition disrupts the FRET, leading to a decrease in the acceptor's emission signal that is inversely proportional to the concentration of cAMP in the cells.[1][4][6]
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human M32 receptor (HEK293-M32).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase Inhibitor: 1 mM IBMX.
-
Reference Agonist: M32-A1 (a hypothetical reference agonist).
-
Test Compounds: Agonists or antagonists for screening.
-
cAMP Detection Kit: HTRF cAMP Dynamic 2 kit (or equivalent).
-
Microplates: 384-well, low-volume, white, solid-bottom plates.
-
Plate Reader: HTRF-compatible microplate reader.
Experimental Protocol
The following protocol is optimized for a 384-well plate format.
Step-by-Step Method:
-
Cell Seeding:
-
Harvest HEK293-M32 cells during the logarithmic growth phase.
-
Resuspend cells in culture medium and adjust the density.
-
Dispense 5,000 cells in 10 µL of medium into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and the reference agonist (M32-A1) in assay buffer containing 1 mM IBMX. For antagonist mode, prepare antagonist dilutions and a fixed concentration of agonist (e.g., EC₈₀).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Agonist Mode: Add 10 µL of the prepared compound dilutions to the cells.
-
Antagonist Mode: Add 5 µL of antagonist dilutions, followed by 5 µL of the EC₈₀ agonist solution.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate).
-
Add 20 µL of the combined lysis and detection reagent mix to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis
-
Calculate HTRF Ratio: For each well, calculate the emission ratio using the formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalization: The data can be normalized to the percentage of response, where 0% is the basal (buffer only) signal and 100% is the signal from a saturating concentration of the reference agonist.
-
Dose-Response Curves: Plot the HTRF ratio or normalized response against the logarithm of the compound concentration.[7]
-
Determine Potency and Efficacy: Use a non-linear regression model (four-parameter logistic equation) to fit the dose-response curve and determine pharmacological parameters such as EC₅₀ (for agonists) or IC₅₀ (for antagonists).[7]
Sample Data
The following tables present hypothetical data for a reference agonist (M32-A1) and a competitive antagonist (M32-ANT1) tested in the M32 cAMP assay.
Table 1: Dose-Response Data for M32 Agonist (M32-A1)
| M32-A1 Conc. (M) | Log [M32-A1] | HTRF Ratio (Mean ± SD) | % Response |
| 1.00E-11 | -11.0 | 2850 ± 150 | 2.5% |
| 1.00E-10 | -10.0 | 2980 ± 130 | 10.1% |
| 1.00E-09 | -9.0 | 4500 ± 210 | 50.0% |
| 1.00E-08 | -8.0 | 5850 ± 250 | 89.9% |
| 1.00E-07 | -7.0 | 6250 ± 280 | 98.5% |
| 1.00E-06 | -6.0 | 6300 ± 300 | 100.0% |
| EC₅₀ | ~1.0 nM |
Table 2: Dose-Response Data for M32 Antagonist (M32-ANT1) in the presence of 10 nM M32-A1 (EC₈₀)
| M32-ANT1 Conc. (M) | Log [M32-ANT1] | HTRF Ratio (Mean ± SD) | % Inhibition |
| 1.00E-10 | -10.0 | 5750 ± 260 | 1.7% |
| 1.00E-09 | -9.0 | 5500 ± 240 | 10.3% |
| 1.00E-08 | -8.0 | 4300 ± 200 | 50.0% |
| 1.00E-07 | -7.0 | 3100 ± 160 | 89.7% |
| 1.00E-06 | -6.0 | 2800 ± 140 | 98.3% |
| 1.00E-05 | -5.0 | 2750 ± 130 | 100.0% |
| IC₅₀ | ~10.0 nM |
Summary
This application note details a sensitive and reproducible HTRF-based cAMP assay for the functional characterization of the novel Gs-coupled M32 receptor. The protocol is suitable for high-throughput screening to identify and characterize M32 agonists and antagonists, facilitating further investigation into the receptor's pharmacology and physiological significance. The provided workflow, data analysis guidelines, and sample data serve as a comprehensive resource for researchers in drug discovery and academic science.
References
- 1. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols: Intracellular Calcium Imaging with Galanin (1-13)-Neuropeptide Y (25-36) amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide, also known as M32, is a synthetic ligand designed to interact with both galanin and neuropeptide Y (NPY) receptors.[1][2] Given the widespread distribution and physiological significance of these receptors in the central and peripheral nervous systems, M32 presents a valuable tool for investigating complex signaling interactions.[3] Galanin and NPY receptors are G-protein coupled receptors (GPCRs) that can modulate various intracellular signaling cascades, including those that regulate intracellular calcium ([Ca2+]i) levels.[4] Understanding the impact of M32 on [Ca2+]i is crucial for elucidating its mechanism of action and its potential therapeutic applications in areas such as pain, mood disorders, and feeding behavior.[3][5]
These application notes provide a comprehensive overview of the putative signaling mechanisms of this compound and a detailed protocol for performing intracellular calcium imaging experiments to characterize its effects.
Putative Signaling Pathways
This compound is expected to exert its effects on intracellular calcium by interacting with a subset of galanin and NPY receptors. The net effect on [Ca2+]i will likely depend on the specific receptor subtypes expressed in the target cells and their coupling to different G-protein signaling pathways.
-
Galanin Receptor 2 (GalR2): Activation of GalR2 is known to couple to Gq/11 proteins, which in turn activates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[6][8]
-
Neuropeptide Y Receptor Y1 (NPY Y1): NPY Y1 receptors are also coupled to Gq proteins and can mobilize intracellular calcium stores, leading to an increase in cytosolic calcium.[9][10]
-
Galanin Receptor 1 (GalR1): In contrast, GalR1 is primarily coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] Additionally, the βγ subunits of Gi/o proteins can directly inhibit voltage-gated calcium channels, thereby reducing calcium influx.[2]
-
Neuropeptide Y Receptor Y2 (NPY Y2): Similar to GalR1, NPY Y2 receptors are coupled to Gi/o proteins and their activation typically leads to the inhibition of voltage-sensitive calcium channels, resulting in decreased calcium entry into the cell.[11][12]
The overall effect of this compound on intracellular calcium will be a composite of these opposing actions, dictated by the receptor expression profile of the cell type under investigation.
Caption: Putative signaling pathways of Galanin (1-13)-NPY (25-36) amide (M32).
Quantitative Data
The binding affinities of this compound (M32) for various galanin and NPY receptor subtypes have been characterized in several studies. This data is essential for designing experiments and interpreting the results of calcium imaging studies.
| Receptor Subtype | Ligand | Affinity (nM) | Cell Line/Tissue | Reference |
| NPY Receptors | ||||
| Y1 | M32 | 13 | Guinea Pig Brain | [13] |
| Y2 | M32 | 4 | Guinea Pig Brain | [13] |
| Y4 | M32 | 30 | Guinea Pig Brain | [13] |
| Y5 | M32 | 400 | Guinea Pig Brain | [13] |
| Galanin Receptors | ||||
| hGalR1 | M32 | < 1 | Bowes Cells | |
| hGalR2 | M32 | < 10 | CHO Cells | |
| Galanin Receptor | M32 | 0.07 | Rat Hippocampal Membranes |
Experimental Protocol: Intracellular Calcium Imaging
This protocol provides a general framework for measuring changes in intracellular calcium in response to this compound using a fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM. Optimization of parameters such as cell type, dye concentration, and incubation times may be necessary.
Materials
-
This compound (M32)
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
Methods
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Prepare a stock solution of Fura-2 AM or Fluo-4 AM in anhydrous DMSO at a concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
(Optional) Prepare a stock solution of Probenecid in a suitable buffer.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve a confluence of 70-90% on the day of the experiment.
-
Ensure the cells are healthy and adhere well to the substrate.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the Fura-2 AM or Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.
-
To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of the dye stock solution with an equal volume of 20% Pluronic F-127, and then add this mixture to the buffer.
-
(Optional) Add Probenecid to the loading buffer to inhibit the extrusion of the dye by organic anion transporters.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, remove the dye loading solution and wash the cells gently 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip or dish onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for a few minutes before adding the peptide.
-
Add the desired concentration of this compound to the cells.
-
Record the changes in fluorescence intensity over time.
-
For Fura-2 AM (ratiometric): Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
For Fluo-4 AM (single wavelength): Excite the cells at ~494 nm and collect the emission at ~516 nm. Changes in fluorescence intensity are reported as a relative change from the baseline (ΔF/F0).
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, calculate the change in fluorescence ratio (for Fura-2) or relative fluorescence intensity (for Fluo-4) over time.
-
Plot the change in calcium signal as a function of time.
-
Quantify parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the response.
-
Caption: Experimental workflow for intracellular calcium imaging.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. hellobio.com [hellobio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cs229.stanford.edu [cs229.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Designing Calcium-Binding Proteins for Molecular MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal Administration of Galanin (1-13)-Neuropeptide Y (25-36) Amide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception. The effects of galanin on pain signaling are complex, exhibiting both pro- and anti-nociceptive actions depending on the dose, the specific galanin receptor subtype activated, and the pathological state. The chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide, also known as M32, is a high-affinity ligand for galanin receptors.[1] In the spinal cord, M32 acts as a potent antagonist of galanin receptors, making it a valuable pharmacological tool for investigating the role of endogenous and exogenous galanin in spinal sensory processing.[1]
These application notes provide a comprehensive overview of the use of intrathecal (i.t.) this compound in rat models, with a focus on its application in nociception research. Detailed protocols for intrathecal administration and relevant behavioral assays are provided, along with a summary of the known signaling pathways.
Data Presentation
Qualitative Summary of Intrathecal M32 Effects
The primary described effect of intrathecally administered this compound (M32) is the dose-dependent blockade of the facilitatory effect of galanin on the nociceptive flexor reflex in decerebrate, spinalized rats.[1]
| Compound | Dose (Intrathecal) | Effect on Galanin-Induced Flexor Reflex Facilitation | Reference |
| Galanin (1-13)-NPY (25-36) amide (M32) | Dose-dependent | Blocks facilitation | [1] |
Quantitative Data on Intrathecal Galanin Effects (Context for M32 Antagonism)
To understand the antagonistic properties of M32, it is essential to consider the effects of galanin that it blocks. Intrathecal galanin has biphasic effects on nociceptive reflexes in rats.
| Compound | Dose (Intrathecal) | Experimental Model | Effect on Nociception | Reference |
| Galanin | 30 pmol | Decerebrate, spinalized rats | Facilitation of the nociceptive flexor reflex | [1] |
| Galanin | 0.1 and 1 nmol | Anesthetized rats | Decrease in mechanical nociceptive threshold (pro-nociceptive) | |
| Galanin | 3 and 6 nmol | Rats with mononeuropathy | Increase in hindpaw withdrawal latencies to hot-plate, cold-plate, and Randall-Selitto tests (anti-nociceptive) |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation in Rats
This protocol describes a common method for chronic intrathecal catheterization in rats, allowing for repeated drug administration in awake animals.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Polyethylene tubing (PE-10)
-
22-gauge needle
-
Dental cement
-
Sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the surgical area on the back of the neck and the lumbar region. Place the animal in a stereotaxic frame. Apply antiseptic solution to the surgical sites.
-
Cisternal Puncture: Make a midline incision over the cisterna magna. Carefully dissect the neck muscles to expose the atlanto-occipital membrane. Gently puncture the membrane with a 22-gauge needle attached to a syringe, observing for the outflow of cerebrospinal fluid (CSF) to confirm correct placement.
-
Catheter Insertion: Insert a pre-measured length of PE-10 tubing through the puncture site and advance it caudally to the desired spinal level (typically the lumbar enlargement for nociceptive studies).
-
Catheter Fixation: Secure the catheter to the surrounding musculature with a suture. Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.
-
Wound Closure: Close the incisions with sutures. Secure the external part of the catheter to the skin using sutures and/or dental cement.
-
Post-operative Care: Administer analgesics as required. House rats individually to prevent damage to the catheter. Allow a recovery period of 5-7 days before experimental procedures. Flush the catheter periodically with sterile saline to maintain patency.
Protocol 2: Intrathecal Administration of Galanin (1-13)-NPY (25-36) Amide (M32)
Materials:
-
This compound (M32)
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) as vehicle
-
Hamilton syringe (10-50 µL)
-
Injection tubing
Procedure:
-
Drug Preparation: Dissolve M32 in the chosen vehicle to the desired concentration.
-
Animal Handling: Gently restrain the rat.
-
Injection: Connect the Hamilton syringe to the externalized catheter via injection tubing. Inject the desired volume (typically 10-20 µL) slowly over 30-60 seconds.
-
Flushing: Follow the drug injection with a small volume (e.g., 5-10 µL) of sterile saline or aCSF to flush the catheter and ensure complete delivery of the drug to the intrathecal space.
-
Behavioral Testing: Conduct behavioral assessments at appropriate time points post-injection, based on the expected pharmacokinetics of the compound and the experimental design.
Protocol 3: Assessment of Nociceptive Flexor Reflex
This electrophysiological method is used to quantify the excitability of the spinal nociceptive circuitry.
Materials:
-
Decerebrate, spinalized rat preparation
-
Electromyography (EMG) recording equipment
-
Stimulating electrodes
-
Data acquisition system
Procedure:
-
Animal Preparation: Perform a decerebration and spinalization surgery on an anesthetized rat.
-
EMG Recording: Insert EMG electrodes into the ipsilateral hamstring muscles to record the flexor reflex.
-
Nerve Stimulation: Place stimulating electrodes on the sural nerve to deliver electrical stimuli that activate C-fibers, which are responsible for transmitting nociceptive information.
-
Baseline Measurement: Record the baseline amplitude of the flexor reflex in response to a standardized electrical stimulus.
-
Drug Administration: Administer galanin intrathecally to induce facilitation of the reflex.
-
Antagonist Administration: Subsequently, administer different doses of M32 intrathecally to assess its ability to block the galanin-induced facilitation.
-
Data Analysis: Quantify the EMG response (e.g., integrated amplitude) and compare the reflex magnitude before and after drug administration.
Visualizations
Galanin Receptor Signaling in the Spinal Cord
Caption: Simplified signaling pathways of Galanin receptors in the spinal cord.
Experimental Workflow for Investigating M32 Effects
Caption: Workflow for assessing the antagonistic effects of M32 on galanin-induced nociceptive facilitation.
References
Application Notes and Protocols for Intracerebroventricular (ICV) Infusion of M32 Peptide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) infusion of the M32 peptide, also known as Cdk5i, in mouse models of neurodegeneration. The M32 peptide is a 12-amino-acid synthetic peptide (sequence: ARAFGIPVRCYS) derived from the T-loop of Cyclin-dependent kinase 5 (Cdk5). It is designed to specifically inhibit the hyperactive Cdk5/p25 complex, a key pathological driver in neurodegenerative diseases such as Alzheimer's disease. By disrupting the interaction between Cdk5 and its pathogenic activator p25, the M32 peptide has been shown to ameliorate neurodegenerative phenotypes, reduce neuroinflammation, and improve cognitive function in preclinical mouse models.[1][2][3][4][5][6][7][8][9]
This document offers detailed methodologies for key experiments, quantitative data from relevant studies, and visualizations of the underlying signaling pathways and experimental workflows to guide researchers in the application of this promising therapeutic peptide.
Data Presentation
The following tables summarize the quantitative data from studies involving the administration of the M32 (Cdk5i) peptide in mouse models of neurodegeneration.
Table 1: In Vitro Binding Affinity and Kinase Activity Inhibition
| Parameter | Value | Notes |
| Binding Affinity (Kd) to Cdk5/p25 | 0.17 µM | Determined by microscale thermophoresis.[2][4] |
| Binding Affinity (Kd) to Cdk5 alone | 15.72 µM | Demonstrates over 92-fold higher affinity for the pathogenic Cdk5/p25 complex.[4] |
| Reduction in Cdk5/p25 Interaction | ~25% | Observed in co-expression studies in HEK293T cells.[2][6] |
| Reduction in Cdk5/p25 Kinase Activity | ~27% | Observed in co-expression studies in HEK293T cells.[2][6] |
Table 2: In Vivo Efficacy of M32 (Cdk5i-FT) Peptide in Tau P301S Mouse Model of Tauopathy
| Outcome Measure | Control (Scrambled Peptide) | M32 (Cdk5i-FT) Peptide Treated | Improvement |
| Morris Water Maze (Escape Latency, Day 7) | 2.45-fold longer than non-transgenic | Significantly reduced latency | Improved spatial learning |
| Morris Water Maze (Time in Target Quadrant) | ~57% less than non-transgenic | Significantly increased time | Enhanced spatial memory |
| Neuronal Loss (Hippocampal CA1) | Significant neuronal loss | Reduced neuronal loss | Neuroprotective effect |
| Neuroinflammation (Microgliosis) | Increased microgliosis | Reduced microgliosis | Anti-inflammatory effect |
| pTau Pathology | Elevated levels | Reduced levels | Reduction in tau hyperphosphorylation |
Note: In the primary study by Pao et al. (2023), the in vivo administration was performed via intraperitoneal injection. The ICV protocol provided below is a general protocol adaptable for this peptide.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Mice
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse brain for subsequent ICV infusion of the M32 peptide.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, small scissors, dental drill)
-
Guide cannula and dummy cannula (26-gauge for mice)
-
Skull screws
-
Dental cement
-
Antiseptic solution (Betadine) and 70% ethanol
-
Ophthalmic ointment
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (5% for induction, 1-2% for maintenance). Shave the fur from the scalp and place the mouse on a heating pad to maintain body temperature. Apply ophthalmic ointment to the eyes to prevent drying.
-
Stereotaxic Mounting: Secure the mouse in the stereotaxic frame. Ensure the head is level in all planes.
-
Surgical Incision and Skull Exposure: Clean the scalp with antiseptic solution. Make a midline incision to expose the skull. Use cotton swabs to clean and dry the skull surface.
-
Coordinate Identification: Identify the bregma and lambda landmarks on the skull. For targeting the lateral ventricle, typical coordinates from bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates may need to be adjusted based on the mouse strain and age.
-
Craniotomy and Cannula Implantation: Drill a small hole at the determined coordinates. Carefully lower the guide cannula to the target DV depth.
-
Securing the Cannula: Anchor the cannula to the skull using dental cement and skull screws for stability.
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the scalp incision. Administer analgesics and sterile saline subcutaneously. Monitor the mouse during recovery on a heating pad until it is fully ambulatory.
Protocol 2: M32 (Cdk5i) Peptide Preparation and Intracerebroventricular (ICV) Infusion
Materials:
-
M32 (Cdk5i) peptide (lyophilized)
-
Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
-
Infusion pump
-
Internal cannula (sized to extend slightly beyond the guide cannula)
-
Tubing to connect the syringe to the internal cannula
-
Hamilton syringe
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized M32 peptide in the appropriate sterile vehicle to the desired final concentration. Ensure complete dissolution. For in vivo studies, a cell-penetrating version of the peptide (e.g., tagged with TAT sequence) is recommended.
-
Animal Handling and Cannula Exposure: Gently restrain the mouse. Remove the dummy cannula from the implanted guide cannula.
-
Infusion Setup: Load the M32 peptide solution into the Hamilton syringe. Connect the syringe to the internal cannula via the tubing and prime the system to remove any air bubbles.
-
Infusion: Carefully insert the internal cannula into the guide cannula. Infuse the M32 peptide solution at a slow rate (e.g., 0.2-0.5 µL/min) to avoid increased intracranial pressure. The total volume should typically be between 1-5 µL.
-
Post-Infusion: After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Cannula Sealing and Monitoring: Gently withdraw the internal cannula and replace the dummy cannula. Return the mouse to its home cage and monitor for any adverse effects.
Visualization of Signaling Pathways and Workflows
M32 (Cdk5i) Peptide Mechanism of Action
Caption: M32 (Cdk5i) peptide inhibits the hyperactive Cdk5/p25 complex, blocking downstream neurotoxic effects.
Experimental Workflow for ICV Infusion of M32 Peptide
Caption: Workflow for ICV infusion of M32 peptide in mice from surgery to post-mortem analysis.
Cdk5/p25 and MEF2 Signaling Pathway
Caption: M32 peptide restores MEF2-mediated transcription of pro-survival genes by inhibiting Cdk5/p25.
References
- 1. Cdk5i peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. pnas.org [pnas.org]
- 7. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of M32 on Neuronal Excitability using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
M32 is a novel therapeutic candidate with potential modulatory effects on neuronal excitability. Understanding the precise mechanism of action of M32 is crucial for its development as a potential treatment for neurological disorders. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function and neuronal firing properties with high fidelity.[1][2][3] This application note provides detailed protocols for utilizing patch-clamp electrophysiology to characterize the impact of M32 on neuronal excitability, focusing on its putative effects on voltage-gated sodium channels (NaV).
Hypothetical Mechanism of Action of M32
For the context of these protocols, we hypothesize that M32 is a neurotoxin that potentiates voltage-gated sodium channels. This potentiation is expected to lead to an increase in neuronal excitability, which can be dissected and quantified using the patch-clamp techniques described below. The proposed mechanism involves M32 binding to the NaV channel, causing a hyperpolarizing shift in the voltage-dependence of activation and a slowing of inactivation, leading to increased sodium influx during an action potential.
Key Experiments
To thoroughly characterize the effects of M32 on neuronal excitability, the following key patch-clamp experiments are recommended:
-
Voltage-Clamp Recordings of Sodium Currents: To directly measure the effect of M32 on NaV channel function.[1]
-
Current-Clamp Recordings of Neuronal Firing: To assess the impact of M32 on action potential generation and overall neuronal excitability.[1]
Data Presentation
Table 1: Effects of M32 on Voltage-Gated Sodium Channel Properties (Voltage-Clamp)
| Parameter | Control | M32 (10 µM) | p-value |
| Peak Na+ Current Amplitude (pA/pF) | -150 ± 15 | -225 ± 20 | <0.01 |
| Voltage of Half-Activation (V½ act, mV) | -30 ± 1.2 | -38 ± 1.5 | <0.01 |
| Slope Factor of Activation (k act) | 6.5 ± 0.5 | 6.2 ± 0.4 | >0.05 |
| Voltage of Half-Inactivation (V½ inact, mV) | -85 ± 2.1 | -95 ± 2.3 | <0.01 |
| Slope Factor of Inactivation (k inact) | -7.1 ± 0.6 | -7.5 ± 0.7 | >0.05 |
| Time Constant of Inactivation (τ inact, ms) at 0 mV | 0.8 ± 0.1 | 2.5 ± 0.3 | <0.001 |
Table 2: Effects of M32 on Neuronal Firing Properties (Current-Clamp)
| Parameter | Control | M32 (10 µM) | p-value |
| Resting Membrane Potential (mV) | -70 ± 2.5 | -68 ± 2.8 | >0.05 |
| Action Potential Threshold (mV) | -45 ± 1.8 | -52 ± 2.0 | <0.01 |
| Action Potential Amplitude (mV) | 90 ± 5 | 92 ± 6 | >0.05 |
| Action Potential Width at Half-Height (ms) | 1.2 ± 0.2 | 2.1 ± 0.3 | <0.01 |
| Firing Frequency at 2x Rheobase (Hz) | 15 ± 3 | 35 ± 5 | <0.001 |
| Afterhyperpolarization Amplitude (mV) | -10 ± 1.5 | -8 ± 1.2 | >0.05 |
Experimental Protocols
Preparation of Cultured Neurons
-
Plate primary hippocampal or cortical neurons on poly-D-lysine coated glass coverslips.
-
Maintain the neuronal cultures in a suitable growth medium for 10-14 days to allow for maturation and expression of a robust repertoire of ion channels.[1]
Whole-Cell Patch-Clamp Recordings
The whole-cell patch-clamp configuration provides electrical and molecular access to the intracellular space, allowing for the control of membrane potential (voltage-clamp) or membrane current (current-clamp).[1][3]
Solutions:
-
External Solution (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgCl2, and 2 CaCl2. The pH should be adjusted to 7.4 with NaOH and the osmolarity to ~310 mOsm.
-
Internal Solution (for Voltage-Clamp): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH should be adjusted to 7.3 with CsOH and the osmolarity to ~290 mOsm. Cesium is used to block potassium channels.
-
Internal Solution (for Current-Clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. The pH should be adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm.
Protocol 1: Voltage-Clamp Recording of Sodium Currents
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution at a rate of 1.5-2 mL/min.[1]
-
Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[2]
-
Approach a neuron with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).[3]
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[1]
-
Clamp the cell at a holding potential of -90 mV.
-
To isolate sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).
-
After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of M32 (e.g., 10 µM) for 5 minutes.
-
Repeat the voltage-step protocol to record sodium currents in the presence of M32.
-
Data Analysis: Measure the peak current amplitude, and plot the current-voltage (I-V) relationship. Determine the voltage-dependence of activation and steady-state inactivation by fitting the data with Boltzmann functions. Calculate the time constant of inactivation.
Protocol 2: Current-Clamp Recording of Neuronal Firing
-
Establish a whole-cell configuration as described in Protocol 1, using the current-clamp internal solution.
-
Set the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 20 pA increments for 500 ms) to elicit action potentials.
-
Determine the rheobase (the minimum current required to fire an action potential).
-
After recording baseline firing properties, perfuse the chamber with the external solution containing M32 (e.g., 10 µM) for 5 minutes.
-
Repeat the current-step protocol to record neuronal firing in the presence of M32.
-
Data Analysis: Measure the resting membrane potential, action potential threshold, amplitude, and duration. Plot the firing frequency as a function of the injected current (F-I curve).
Visualizations
Caption: Hypothetical signaling pathway of M32 leading to neuronal hyperexcitability.
Caption: Experimental workflow for patch-clamp analysis of M32 effects.
Caption: Logical framework of the experimental design.
References
Application Notes and Protocols: Using Galanin (1-13)-Neuropeptide Y (25-36) Amide in a Spinal Flexor Reflex Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide with a complex, dual role in spinal nociceptive processing. At low concentrations, it facilitates the spinal flexor reflex, an effect mediated by GalR2 receptors, while at higher concentrations, it becomes inhibitory, primarily through GalR1 receptor activation.[1][2][3] The chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide, commonly known as M32, has been identified as a potent high-affinity galanin receptor antagonist.[4] In the spinal flexor reflex model, M32 effectively and in a dose-dependent manner blocks the facilitatory action of exogenously administered galanin, making it a valuable tool for investigating the role of galaninergic signaling in spinal sensory processing.[4] These application notes provide detailed protocols for utilizing M32 in a decerebrate, spinalized rat model of the spinal flexor reflex, along with data presentation and visualization of the relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data regarding the effects of Galanin and its antagonist, M32, on the spinal flexor reflex.
Table 1: Biphasic Effect of Intrathecal Galanin on the Spinal Flexor Reflex
| Galanin Dose (pmol) | Effect on Flexor Reflex Magnitude | Receptor Implicated |
| Low (e.g., 30 pmol) | Facilitation[4] | GalR2[1][5][6] |
| High (e.g., >1 nmol) | Inhibition[3] | GalR1[1][5][6] |
Table 2: Antagonistic Effect of M32 on Galanin-Induced Flexor Reflex Facilitation
| M32 Dose (pmol) | Galanin Dose (pmol) | Percent Inhibition of Galanin-Induced Facilitation |
| 10 | 30 | ~25% (illustrative) |
| 30 | 30 | ~50% (illustrative) |
| 100 | 30 | ~80% (illustrative) |
| 300 | 30 | ~95% (illustrative) |
Note: The percent inhibition values are illustrative, based on the qualitative description of a dose-dependent blockade.[4] Specific quantitative data from the primary literature should be consulted for precise values.
Experimental Protocols
Animal Model: Decerebrate, Spinalized Rat Preparation
This ex-vivo preparation allows for the study of spinal reflexes in the absence of anesthetic effects and descending supraspinal modulation.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., isoflurane or halothane)
-
Surgical instruments for dissection and craniotomy
-
Stereotaxic frame
-
Spinal frame and clamps
-
Bone wax
-
Gelfoam or hemostatic sponge
-
Artificial cerebrospinal fluid (aCSF)
-
Animal warming pad
Protocol:
-
Anesthetize the rat using isoflurane or halothane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Perform a tracheotomy to ensure a clear airway.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the midbrain.
-
Ligate the common carotid arteries to minimize bleeding during decerebration.
-
Perform a precollicular transection of the brainstem to achieve decerebration.[7][8][9][10][11]
-
Remove the forebrain by aspiration.
-
Control any bleeding with bone wax and Gelfoam soaked in thrombin.
-
Transfer the animal to a spinal frame and perform a laminectomy at the thoracic level (e.g., T10) to expose the spinal cord.
-
Transect the spinal cord to achieve spinalization.
-
Maintain the animal's body temperature at 37°C using a warming pad.
Intrathecal Catheterization and Drug Administration
This protocol details the procedure for delivering compounds directly to the spinal cord.
Materials:
-
Polyethylene tubing (PE-10)
-
Hamilton syringe
-
This compound (M32)
-
Galanin
-
Sterile saline
Protocol:
-
Carefully insert a PE-10 catheter through the atlanto-occipital membrane and advance it caudally to the lumbar enlargement of the spinal cord.
-
Secure the catheter in place.
-
Dissolve M32 and galanin in sterile saline to the desired concentrations.
-
For administration, a volume of 10 µl is typically injected intrathecally, followed by a 10 µl flush with sterile saline to ensure complete delivery of the compound.[12][13][14][15][16]
-
When testing the antagonist properties of M32, it should be administered prior to the galanin challenge.
Spinal Flexor Reflex Recording
This protocol describes the electrophysiological recording of the spinal flexor reflex.
Materials:
-
Needle electrodes for stimulation and recording
-
Electromyography (EMG) amplifier and data acquisition system
-
Electrical stimulator
Protocol:
-
Insert a pair of stimulating electrodes into the innervation area of the sural nerve on the hind paw.
-
Insert a pair of EMG recording electrodes into the ipsilateral biceps femoris or tibialis anterior muscle.[17][18][19][20]
-
A ground electrode is placed subcutaneously in the paw.
-
The flexor reflex is evoked by a train of electrical stimuli delivered through the stimulating electrodes (e.g., 1 Hz, 0.5 ms duration, intensity sufficient to activate C-fibers).
-
Record the EMG activity, which is then rectified and integrated to quantify the magnitude of the reflex response.
-
Establish a stable baseline reflex magnitude before any drug administration.
-
The effect of the administered drugs is calculated as the percentage change from the baseline reflex magnitude.
Visualizations
Signaling Pathways
Caption: Galanin receptor signaling in the dorsal horn.
Experimental Workflow
Caption: Experimental workflow for assessing M32's effect.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procedure for the decerebration of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a decerebrate model for investigating mechanisms mediating viscero-sympathetic reflexes in the spinalized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A detailed surgical method for mechanical decerebration of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A simplified technique for decerebrating rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Acute stimulation, EMG, and neural recording from a rat sciatic nerve using a self-sizing and soft closing ... [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Electromyographic patterns of the rat hindlimb in response to muscle stretch after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electromyographic patterns of the rat hindlimb in response to muscle stretch after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Protein M32 in Rat Vas Deferens Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rat vas deferens is a classical and robust model for studying smooth muscle physiology and pharmacology. Its dense sympathetic innervation and well-characterized contractile responses make it an ideal ex vivo preparation for investigating the mechanisms of neurotransmission and the actions of various pharmacological agents.[1] This document provides a comprehensive set of protocols for investigating the role of a novel or uncharacterized protein, herein referred to as M32, on the contractility and signaling pathways within the rat vas deferens smooth muscle.
The protocols outlined below cover tissue preparation, isometric contractility studies in an organ bath, and subsequent protein analysis. These methodologies are designed to be adaptable for elucidating the function of M32, whether it is a receptor, an ion channel, a signaling enzyme, or a structural protein involved in the contractile process.
Data Presentation: Key Experimental Parameters
The following table summarizes typical quantitative data and reagent concentrations used in rat vas deferens contractility experiments, compiled from established literature. This serves as a starting point for experimental design.
| Parameter | Value / Range | Notes |
| Animal Model | Adult Male Sprague-Dawley Rats | 8-12 weeks old is a common age range. |
| Krebs-Henseleit Solution (mM) | NaCl: 112.0-119.0, KCl: 4.7, CaCl2: 2.5, KH2PO4: 1.1-1.2, MgSO4: 1.2, NaHCO3: 25.0, Glucose: 11.1 | To be continuously gassed with 95% O2 / 5% CO2 to maintain pH ~7.4.[2] |
| Organ Bath Temperature | 37°C | To maintain physiological conditions.[2] |
| Initial Tension | 1 g | Applied to the mounted tissue for optimal contractile response. |
| Equilibration Period | 60 minutes | With buffer changes every 20 minutes to wash out metabolites and stabilize the tissue.[2] |
| Electrical Field Stimulation (EFS) | 40-50 V, 0.15-0.5 ms pulse width, 4-16 Hz frequency, 20-30 s trains | EFS elicits a biphasic neurogenic contraction, with a fast purinergic (ATP-mediated) and a slower adrenergic (norepinephrine-mediated) component.[1] |
| Norepinephrine (Noradrenaline) | 10⁻⁸ M to 10⁻⁴ M | A common α1-adrenoceptor agonist to induce dose-dependent contractions.[2][3] |
| Prazosin | 0.1 - 1 µM | A selective α1-adrenoceptor antagonist used to block the adrenergic component of contraction. |
| Suramin / α,β-meATP | 3 - 100 µM | P2X purinoceptor antagonists used to block the purinergic component of contraction.[4] |
| Y-27632 | 1 - 10 µM | A Rho-kinase inhibitor to investigate Ca²⁺ sensitization pathways.[3] |
Experimental Protocols
Protocol 1: Rat Vas Deferens Tissue Preparation and Mounting
This protocol describes the dissection and preparation of the rat vas deferens for in vitro contractility studies.
Materials:
-
Adult male Sprague-Dawley rat
-
Euthanasia apparatus (e.g., CO2 chamber)
-
Dissection instruments (scissors, forceps)
-
Petri dish filled with cold, oxygenated Krebs-Henseleit solution
-
Surgical thread (e.g., 4-0 silk)
-
Organ bath system with isometric force transducers
Methodology:
-
Humanely euthanize the rat according to approved institutional animal care and use committee (IACUC) guidelines.
-
Perform a midline abdominal incision to expose the pelvic cavity.
-
Carefully locate and excise the vasa deferentia. Place them immediately into a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, gently clean the vas deferens of adhering connective and fatty tissue.[2] The tissue can be used whole or bisected into prostatic and epididymal portions, which exhibit different sensitivities to neurotransmitters.[1]
-
Tie a loop of surgical thread securely around each end of the vas deferens segment (approximately 1-1.5 cm in length).
-
Mount the tissue in a 15-20 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[2]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Adjust the resting tension of the preparation to 1 g and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue by replacing the bath solution every 20 minutes.[2]
Protocol 2: Investigating the Effect of M32 on Smooth Muscle Contractility
This protocol details how to assess the functional role of M32 by examining the effects of a putative M32 modulator (agonist or antagonist) on neurogenic and agonist-induced contractions.
Methodology:
-
Baseline Responses: After equilibration, elicit a reference contraction. This can be done using either:
-
Electrical Field Stimulation (EFS): Apply a train of pulses (e.g., 40V, 0.5 ms, 8 Hz for 30 s) to induce a biphasic contraction.[1]
-
Agonist Application: Add a submaximal concentration of norepinephrine (e.g., 10 µM) to the organ bath.
-
-
Wash the tissue and allow it to return to baseline tension. Repeat the stimulation until consistent, reproducible contractions are obtained.
-
Investigating M32 Function:
-
To test for direct effects: Add the M32 modulator to the bath in increasing cumulative concentrations and record any changes in baseline tension.
-
To test for modulatory effects:
-
Pre-incubate the tissue with the M32 modulator for a set period (e.g., 20-30 minutes).
-
Elicit a contraction using either EFS or an agonist (e.g., norepinephrine).
-
Compare the amplitude and/or characteristics (e.g., phasic vs. tonic components) of the contraction in the presence and absence of the M32 modulator.
-
-
-
Characterizing the Mechanism: To understand how M32 modulation affects contractility, the experiment can be repeated in the presence of specific antagonists. For example:
-
Data Analysis: Measure the peak amplitude of contractions. Express the data as a percentage of the initial control response. For dose-response curves, plot the response against the logarithm of the modulator concentration.
Protocol 3: Protein Analysis in Vas Deferens Tissue
Following functional experiments, the tissue can be used for molecular analysis to study the expression and signaling of M32.
Materials:
-
Vas deferens tissue (snap-frozen in liquid nitrogen after the experiment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
Centrifuge
-
Western blot or ELISA equipment and reagents
-
Antibodies specific to M32 and relevant signaling proteins (e.g., phosphorylated myosin light chain, RhoA, PKC).
Methodology:
-
Protein Extraction: Homogenize the frozen vas deferens tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for M32 to confirm its expression.
-
To investigate signaling, use antibodies against the phosphorylated (active) forms of downstream proteins (e.g., phospho-MLC, phospho-ERK) in tissues treated with and without the M32 modulator.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Co-Immunoprecipitation: To identify proteins that interact with M32, perform co-immunoprecipitation using an M32-specific antibody followed by mass spectrometry or Western blotting for candidate interacting proteins.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway relevant to the study of M32 in the rat vas deferens.
Caption: Experimental workflow for studying M32 in rat vas deferens.
Caption: A potential signaling pathway for M32 action in smooth muscle.
References
- 1. Physiological and pharmacological aspects of the vas deferens—an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Attenuation of contractility in rat epididymal vas deferens by Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of <i>Ferula elaeochytris</i> root extract on smooth muscle contraction of vas deferens gland in rat | Tropical Journal of Pharmaceutical Research [ajol.info]
Troubleshooting & Optimization
Preventing aggregation of Galanin-NPY chimeric peptides in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Galanin-NPY chimeric peptides in solution.
Frequently Asked Questions (FAQs)
Q1: What are Galanin-NPY chimeric peptides?
Galanin-NPY chimeric peptides are synthetic molecules that combine portions of the neuropeptides galanin and neuropeptide Y (NPY). These chimeras are designed to interact with both galanin and NPY receptors, which are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes. The goal of creating such chimeras is often to develop ligands with novel receptor affinity and selectivity profiles for therapeutic applications.
Q2: Why is peptide aggregation a concern?
Peptide aggregation is a significant issue in the development of therapeutic peptides as it can lead to:
-
Loss of Efficacy: Aggregated peptides may not be able to bind to their target receptors effectively.
-
Altered Pharmacokinetics: The size and solubility of the peptide can be altered, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Immunogenicity: The presence of aggregates can trigger an immune response in the body.
-
Reduced Shelf-life and Stability: Aggregation can lead to precipitation and loss of active compound over time.
Q3: What are the common causes of Galanin-NPY chimeric peptide aggregation?
Several factors can contribute to the aggregation of these peptides in solution, including:
-
pH and Ionic Strength: The net charge of the peptide is influenced by the pH of the solution. At or near the isoelectric point (pI), peptides have a net neutral charge, which can minimize electrostatic repulsion and promote aggregation. High ionic strength can also screen charges and promote aggregation.
-
Temperature: Higher temperatures can increase the rate of chemical degradation and conformational changes that may expose hydrophobic regions, leading to aggregation.
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Mechanical Stress: Agitation, such as vortexing or shaking, can introduce air-water interfaces that can induce unfolding and aggregation.
-
Presence of Excipients: The type and concentration of buffers, salts, and other additives can either stabilize or destabilize the peptide.
Troubleshooting Guide: Preventing Aggregation
This guide provides solutions to common problems encountered during the handling and formulation of Galanin-NPY chimeric peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve. | The peptide is highly hydrophobic or the chosen solvent is inappropriate. | First, attempt to dissolve a small aliquot of the peptide in sterile, purified water. If unsuccessful, refer to the peptide's properties (overall charge) to select an appropriate solvent. For basic peptides, a dilute solution of acetic acid (10-30%) may be used. For acidic peptides, a dilute solution of ammonium hydroxide (<50 µl) can be tried. For very hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary. |
| Solution becomes cloudy or forms a precipitate over time. | The peptide is aggregating and precipitating out of solution. | This is likely due to suboptimal formulation conditions. Re-evaluate the pH and ionic strength of your buffer. Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., Polysorbate 80). Store the peptide solution at the recommended temperature (typically 2-8°C) and protect it from light. |
| Loss of biological activity in assays. | The peptide has aggregated into non-functional forms. | Confirm the presence of aggregates using the experimental protocols outlined below (e.g., SEC, DLS). If aggregation is confirmed, prepare fresh solutions using the optimized formulation strategies described in this guide. Minimize freeze-thaw cycles by aliquoting the stock solution. |
| Inconsistent results between experiments. | Variability in peptide stock solution preparation and handling. | Standardize your protocol for dissolving and handling the peptide. Ensure consistent pH, buffer composition, and peptide concentration. Always filter the peptide stock solution through a low-protein-binding 0.22 µm filter after dissolution to remove any pre-existing aggregates. |
Quantitative Data: Binding Affinities of Galanin-NPY Chimeric Peptides
The following table summarizes the reported binding affinities of some common Galanin-NPY chimeric peptides for various galanin and NPY receptor subtypes. This data is crucial for understanding the biological activity of these peptides and for designing experiments.
| Peptide | Receptor Subtype | Reported Affinity (IC50 or Ki) | Reference |
| M32 (galanin(1-13)-NPY(25-36)-amide) | Galanin Receptors (hypothalamic) | 0.1 nM (IC50) | [1] |
| NPY Y1 Receptor | 13 nM | [2] | |
| NPY Y2 Receptor | 4 nM | [2] | |
| NPY Y4 Receptor | 30 nM | [2] | |
| NPY Y5 Receptor | 400 nM | [2] | |
| M88 (galanin(1-12)-Ala-NPY(25-36)) | Galanin Receptors (hypothalamic) | equipotent with galanin | [3] |
| M242 ([D-Trp(32)]M32) | Human GalR1 | <1 nM | [4] |
| Human GalR2 | <10 nM | [4] | |
| Rat Hippocampal Galanin Receptors | 9.4 nM | [4] | |
| NPY Y1 Receptor | >100 nM | [2] | |
| NPY Y2 Receptor | 80 nM | [2] | |
| NPY Y4 Receptor | 280 nM | [2] | |
| NPY Y5 Receptor | 800 nM | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess peptide aggregation.
Thioflavin T (ThT) Assay for Amyloid Fibril Detection
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Methodology:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, purified water. Filter the solution through a 0.2 µm syringe filter. Store in the dark at 4°C for up to a week.
-
Preparation of Working Solution: On the day of the experiment, dilute the ThT stock solution to a final concentration of 25 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Assay Procedure:
-
Pipette your peptide solution (at the desired concentration and in the formulation to be tested) into a black, clear-bottom 96-well plate.
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
Size-Exclusion Chromatography (SEC) for Oligomer and Aggregate Quantification
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric peptide.
Methodology:
-
System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size-exclusion column suitable for the molecular weight range of your peptide and its potential oligomers.
-
Mobile Phase: The mobile phase should be a buffer that is compatible with your peptide and does not promote aggregation on the column. A common mobile phase is phosphate-buffered saline (PBS) at a physiological pH.
-
Sample Preparation: Prepare your peptide samples in the mobile phase. Ensure the samples are filtered through a 0.22 µm filter before injection.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of your peptide sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: The appearance of peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates. The area under each peak can be used to quantify the relative amounts of monomer, dimer, and higher-order oligomers.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles.
Methodology:
-
Sample Preparation: Prepare your peptide solution in a suitable buffer. The solution must be free of dust and other contaminants, so filtration through a 0.22 µm filter is essential.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Ensure the cuvette is clean and free of scratches. Rinse with filtered buffer before adding your sample.
-
-
Measurement:
-
Pipette the filtered sample into the cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions.
-
-
Data Analysis: The DLS software will generate a particle size distribution report, showing the hydrodynamic radius of the species present in the solution. The presence of larger particles is indicative of aggregation.
Signaling Pathways and Experimental Workflows
Galanin and NPY Receptor Signaling
Galanin and NPY receptors are G protein-coupled receptors that activate downstream signaling cascades upon ligand binding. Understanding these pathways is crucial for interpreting the results of functional assays.
Caption: Simplified signaling pathways for Galanin receptors.
References
- 1. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in solid-phase synthesis of Galanin-NPY peptides
This technical support guide provides troubleshooting strategies and answers to frequently asked questions to address low yield and other common issues encountered during the solid-phase synthesis of Galanin-NPY chimeric peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the solid-phase synthesis of Galanin-NPY peptides?
Low yields in the synthesis of chimeric peptides like Galanin-NPY can stem from several factors. The most common issues include incomplete deprotection of the Fmoc group, inefficient coupling of amino acids, and aggregation of the growing peptide chain on the solid support.[1][2] The inherent properties of the Galanin and NPY sequences, such as hydrophobicity and the presence of sterically hindered amino acids, can exacerbate these problems.
Q2: How can I detect and mitigate peptide aggregation during synthesis?
Peptide aggregation is a significant challenge, especially with hydrophobic sequences, and can lead to incomplete reactions.[3][4] Signs of aggregation include a shrinking of the resin bed and a slowdown in both deprotection and coupling reactions. To mitigate aggregation, you can:
-
Switch to a more polar solvent system: Using N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to your primary solvent (e.g., DMF) can improve solvation. A "magic mixture" of DCM/DMF/NMP (1:1:1) is also effective for many difficult sequences.[3]
-
Incorporate "difficult sequence" protocols: This includes using pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structure formation.[4][5]
-
Use chaotropic salts: Adding salts like LiCl or KSCN to the coupling mixture can help break up hydrogen bonds that lead to aggregation.[4][5]
Q3: Which coupling reagents are most effective for challenging sequences within Galanin-NPY?
For difficult couplings, which are likely to occur in a chimeric peptide, standard coupling reagents may not be sufficient. More potent activating reagents are recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and efficiency in coupling sterically hindered amino acids.
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A classic and effective choice for many difficult couplings.
It is also beneficial to use additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve coupling efficiency and reduce racemization.
Q4: When is it appropriate to use a "double coupling" strategy?
Double coupling, the repetition of the coupling step for a single amino acid, is a useful strategy to ensure complete reaction, especially in the following situations:
-
Coupling of sterically hindered amino acids: Residues like Val, Ile, and Thr can be difficult to incorporate.
-
Coupling to a proline residue: The secondary amine of proline can make the subsequent coupling less efficient.[6]
-
Repetitive sequences: A sequence of identical amino acids can sometimes present coupling challenges.[6]
-
Known "difficult" regions: If a particular sequence is known to be problematic, proactive double coupling can improve the final yield.[1]
Q5: What are the key considerations for optimizing the cleavage and final purification of my Galanin-NPY peptide?
The final steps of cleavage and purification are critical for obtaining a high-purity product.
-
Cleavage: Ensure your cleavage cocktail is appropriate for the protecting groups used. A standard cocktail for Fmoc/tBu chemistry is Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues. The exact composition may need to be optimized based on the peptide sequence.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. Key optimization parameters include the choice of column, the gradient of the mobile phase (typically acetonitrile in water with 0.1% TFA), and the loading amount of the crude peptide.
Troubleshooting Guide for Low Yield in Galanin-NPY Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection | - Aggregation of the peptide chain, hindering reagent access.- Inactive deprotection solution (e.g., old piperidine). | - Use a stronger deprotection reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in your piperidine/DMF solution.[4]- Increase deprotection time or perform a second deprotection step.- Use solvents known to reduce aggregation, such as NMP or a mixture of DMF and DMSO.[3][4] |
| Incomplete Coupling | - Steric hindrance from bulky amino acids.- Secondary structure formation (aggregation) on the resin.[1]- Insufficient activation of the amino acid. | - Perform a double coupling for the problematic residue.[1][6]- Use a more powerful coupling reagent like HATU or HCTU.- Increase the reaction temperature (if using a suitable peptide synthesizer).- Add chaotropic salts to the coupling reaction to disrupt aggregation.[4] |
| Peptide Aggregation | - Presence of hydrophobic residues in the Galanin or NPY sequence.- Formation of inter- and intra-chain hydrogen bonds. | - Incorporate pseudoproline dipeptides at appropriate positions (e.g., before a difficult residue).[4][5]- Use a resin with a lower loading capacity to increase the distance between peptide chains.- Employ backbone protection with Hmb or Dmb groups.[4]- Use a "magic mixture" of solvents (DCM/DMF/NMP).[3] |
| Significant Side Reactions | - Aspartimide formation at Asp-Gly or Asp-Ser sequences.- Racemization of amino acids during activation. | - For Asp-containing peptides, use a faster coupling reagent and consider backbone protection of the preceding residue.- Add HOBt or HOAt to the coupling mixture to suppress racemization. |
| Low Cleavage Efficiency | - Incomplete removal of side-chain protecting groups.- Re-attachment of protecting groups to sensitive residues. | - Ensure a sufficient volume of cleavage cocktail and adequate cleavage time (typically 2-4 hours).- Use an optimized cleavage cocktail with appropriate scavengers (e.g., TIS for Trp, EDT for Cys). |
| Poor Purification Yield | - The peptide is insoluble in the purification buffers.- The crude peptide is of very low purity, making isolation difficult. | - Try different solvent systems for dissolving the crude peptide before injection (e.g., containing acetic acid, DMSO, or guanidine hydrochloride).- Optimize the HPLC gradient to achieve better separation of the target peptide from impurities. |
Data Summary Tables
Table 1: Recommended Solvent Systems for Difficult Sequences
| Solvent System | Composition | Application Notes |
| NMP | 100% N-Methyl-2-pyrrolidone | Good for improving solubility and reducing aggregation. |
| DMF/DMSO | 1:1 (v/v) | The addition of DMSO can disrupt secondary structures. |
| "Magic Mixture" | DCM:DMF:NMP (1:1:1, v/v/v) | Effective for highly hydrophobic and difficult sequences.[3] |
| TFE/DMF | 20:80 (v/v) | Trifluoroethanol can help break up β-sheet structures. |
Table 2: Common Coupling Reagents for SPPS
| Reagent | Full Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast and efficient, good for sterically hindered couplings. |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | High efficiency, similar to HATU. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Robust and widely used, effective for many difficult couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Cost-effective, with Oxyma Pure® as a non-explosive alternative to HOBt. |
Table 3: Standard Cleavage Cocktail Compositions
| Cocktail | Composition (v/v) | Target Residues and Protecting Groups |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg(Pbf), Trp(Boc), Met, Cys(Trt). |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Good for peptides containing Arg(Pmc/Pbf). |
| Standard TFA | TFA/TIS/Water (95:2.5:2.5) | Suitable for peptides without very sensitive residues like Cys, Met, or Trp. |
Experimental Protocols
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the resin in DMF for 30 minutes before the first cycle.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents).
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling. If the test is positive, repeat the coupling step (double coupling).
-
-
Repeat: Repeat the cycle for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, small amounts of acetic acid or DMSO can be added.
-
HPLC System Setup:
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Run:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing mobile phase B to elute the peptide. The gradient will depend on the hydrophobicity of the peptide and needs to be optimized.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting low peptide yield in SPPS.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
Navigating In Vivo Challenges: A Technical Support Center for Galanin (1-13)-Neuropeptide Y (25-36) Amide Stability
For researchers, scientists, and drug development professionals working with the chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide, ensuring its stability in vivo is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance through frequently asked questions and troubleshooting guides to address common challenges encountered during in vivo studies.
The this compound, a chimeric peptide that acts as a high-affinity ligand for galanin receptors, holds significant promise in neuroscience research.[1][2] However, like many peptides, its susceptibility to degradation in biological fluids presents a hurdle for in vivo applications. Understanding and mitigating these stability issues are critical for advancing research into its physiological roles and therapeutic potential.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound for in vivo experiments.
1. What are the primary challenges to the in vivo stability of this compound?
The primary challenges to the in vivo stability of this chimeric peptide are enzymatic degradation by proteases and peptidases present in plasma and tissues, as well as renal clearance. The peptide's structure, with multiple potential cleavage sites, makes it susceptible to rapid breakdown, leading to a short biological half-life.
2. How can I enhance the in vivo stability of the peptide?
Several strategies can be employed to enhance the in vivo stability of this compound:
-
Chemical Modifications:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the peptide's hydrodynamic size, shielding it from enzymatic degradation and reducing renal clearance.[3] This process generally improves drug solubility and stability.[3]
-
Amino Acid Substitution: Replacing specific amino acids with unnatural amino acids or D-amino acids at known cleavage sites can render the peptide resistant to specific proteases.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases. The Galanin (1-13)-Neuropeptide Y (25-36) is already an amide, which enhances its stability.
-
Hydrocarbon Stapling: This technique introduces a synthetic brace to lock the peptide in its bioactive alpha-helical conformation, which can improve stability and cell permeability.[4]
-
-
Formulation Strategies:
-
pH Optimization: Formulating the peptide in a buffer at an optimal pH can minimize chemical degradation pathways like deamidation and oxidation.
-
Use of Excipients: Incorporating stabilizing excipients such as sugars (e.g., trehalose, mannitol), surfactants, or polymers into the formulation can protect the peptide from degradation and aggregation.[5][6]
-
3. What is the expected half-life of this compound in vivo?
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no detectable peptide in plasma/tissue samples. | 1. Rapid Degradation: The peptide is being quickly broken down by proteases. 2. Poor Sample Recovery: The peptide is adhering to collection tubes or being lost during extraction. 3. Suboptimal Analytical Method: The assay is not sensitive enough to detect the low concentrations of the peptide. | 1. Enhance Stability: Implement one of the stability-enhancing strategies mentioned in the FAQs (e.g., PEGylation, formulation with protease inhibitors). 2. Optimize Sample Handling: Use low-retention microcentrifuge tubes. For extraction, consider protein precipitation followed by solid-phase extraction (SPE).[9] Acidifying the sample and using organic solvents can help improve recovery.[10] 3. Refine Analytical Method: Utilize a highly sensitive method like LC-MS/MS for quantification.[9][11] Ensure the method is validated for the specific peptide. |
| Inconsistent or variable results between experiments. | 1. Peptide Instability in Solution: The peptide is degrading in the formulation before or during administration. 2. Inconsistent Dosing: Inaccurate preparation of dosing solutions. 3. Variability in Animal Metabolism: Differences in protease activity between individual animals. | 1. Fresh Preparations: Prepare dosing solutions fresh before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 2. Accurate Dosing: Carefully validate the concentration of your dosing solutions before administration. 3. Standardize and Increase Sample Size: Standardize experimental conditions as much as possible and increase the number of animals per group to account for biological variability. |
| Unexpected biological response or lack thereof. | 1. Degradation to Inactive Fragments: The peptide is being cleaved into fragments that do not bind to the target receptors. 2. Altered Receptor Binding: Modifications made to enhance stability may have affected the peptide's affinity for galanin or NPY receptors. | 1. Analyze Degradation Products: Use mass spectrometry to identify the degradation products in plasma or tissue homogenates to understand the cleavage sites.[12] 2. Receptor Binding Assays: If you have modified the peptide, perform in vitro receptor binding assays to confirm that it retains high affinity for the intended galanin and/or NPY receptors. |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in plasma.
Materials:
-
This compound
-
Freshly collected plasma (e.g., rat, mouse, or human) with anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-retention microcentrifuge tubes
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water with a small amount of DMSO or acetic acid for solubility) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution in PBS to a working concentration (e.g., 100 µM).
-
Incubation:
-
In low-retention microcentrifuge tubes, add a pre-determined volume of plasma.
-
Spike the plasma with the peptide working solution to a final concentration of 10 µM.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the remaining intact peptide and its degradation products.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in plasma.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin (1-13)-Neuropeptide Y (25-36), amide (M32) - Elabscience® [elabscience.com]
- 5. Plasma neuropeptide Y (NPY) and galanin before and during exercise in type 1 diabetic patients with autonomic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of Neuropeptide Y and Four of Its Metabolites in Human Plasma by Micro-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. q2labsolutions.com [q2labsolutions.com]
- 11. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Differentiating GalR1 and GalR2 Activity of M32
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the chimeric peptide M32 to differentiate the activity of galanin receptor 1 (GalR1) and galanin receptor 2 (GalR2) in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is M32 and what is its reported activity on GalR1 and GalR2?
M32 is a chimeric peptide composed of galanin(1-13) and neuropeptide Y(25-36)amide. It is known to be a high-affinity ligand for galanin receptors.[1][2] Binding assays have shown that M32 has a high affinity for both human GalR1 (<1 nM) and GalR2 (<10 nM).[1] However, in functional assays, its activity can be complex. Some studies have reported that M32 exhibits weak antagonistic behavior in adenylate cyclase assays, while others have characterized it as a potent antagonist at galanin receptors in vivo.[1][2] This highlights the importance of carefully designed functional assays to characterize its effects.
Q2: What are the primary signaling pathways to differentiate GalR1 and GalR2 activity?
GalR1 and GalR2 couple to different G proteins, leading to distinct downstream signaling events. This difference is the foundation for differentiating their activity.
-
GalR1: Primarily couples to Gαi/o proteins. Activation of GalR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
GalR2: Mainly couples to Gαq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations.[3][4]
A summary of the signaling pathways is presented below:
Q3: Which functional assays are recommended to distinguish between GalR1 and GalR2 activation by M32?
Based on their distinct signaling pathways, the following assays are recommended:
-
cAMP Accumulation Assay: To measure GalR1 activity. Since GalR1 is inhibitory, you would typically stimulate cells with an agent that increases cAMP levels (e.g., forskolin) and then measure the ability of M32 to inhibit this increase.
-
Intracellular Calcium Flux Assay: To measure GalR2 activity. This assay directly measures the increase in intracellular calcium upon receptor activation.
-
Inositol Monophosphate (IP1) Accumulation Assay: This is another method to quantify Gαq/11 pathway activation by measuring the accumulation of a downstream metabolite of IP3.
-
ERK1/2 Phosphorylation Assay: Both GalR1 and GalR2 can activate the MAPK/ERK pathway.[3] However, the signaling intermediates differ, which can be used for differentiation. GalR1-mediated ERK activation is often Gβγ-dependent, while GalR2-mediated activation is typically PKC-dependent.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using M32 to differentiate GalR1 and GalR2 activity.
| Issue | Possible Cause | Recommended Action |
| No response in GalR1 assay (cAMP) | M32 is an antagonist at GalR1. | Perform a competition assay. Co-incubate cells with a known GalR1 agonist (e.g., galanin) and varying concentrations of M32. An antagonist will shift the agonist's dose-response curve to the right. |
| Low or no GalR1 expression in the cell line. | Verify GalR1 expression using qPCR, Western blot, or radioligand binding. | |
| Assay conditions are not optimal. | Ensure positive controls (e.g., a known GalR1 agonist) are working. Optimize cell number, forskolin concentration, and incubation time. | |
| No response in GalR2 assay (Calcium Flux) | M32 is an antagonist at GalR2. | Perform a competition assay with a known GalR2 agonist (e.g., AR-M1896). |
| Low or no GalR2 expression in the cell line. | Verify GalR2 expression. | |
| Assay conditions are not optimal. | Check positive controls (e.g., a known GalR2 agonist or ATP to confirm cell responsiveness). Optimize dye loading, cell density, and instrument settings. | |
| Response in both GalR1 and GalR2 assays | M32 is a non-selective agonist. | This is possible, although literature suggests it may have antagonistic properties.[1][2] |
| Cell line co-expresses both receptors. | If using a cell line with endogenous receptors, this is a possibility. Use cell lines selectively expressing only GalR1 or GalR2 for clearer results. | |
| M32 exhibits partial agonism. | A partial agonist can activate a receptor but with lower efficacy than a full agonist. It can also act as an antagonist in the presence of a full agonist. |
Data Presentation: Expected Outcomes of Functional Assays
The following tables summarize hypothetical quantitative data to illustrate how to differentiate GalR1 and GalR2 activity.
Table 1: cAMP Accumulation Assay in GalR1-expressing cells
| Compound | EC50 (inhibition of forskolin-stimulated cAMP) | Emax (% inhibition) |
| Galanin (control agonist) | ~0.5 nM | ~75% |
| M32 | No inhibition observed | 0% |
| GalR1 antagonist (control) | No inhibition observed | 0% |
This table illustrates a scenario where M32 does not show agonistic activity at GalR1.
Table 2: Intracellular Calcium Flux Assay in GalR2-expressing cells
| Compound | EC50 (calcium mobilization) | Emax (% of control agonist) |
| AR-M1896 (GalR2 agonist) | ~50 nM | 100% |
| M32 | No response observed | 0% |
| GalR2 antagonist (control) | No response observed | 0% |
This table illustrates a scenario where M32 does not show agonistic activity at GalR2.
Table 3: Competition Binding Assay in GalR1-expressing cell membranes
| Compound | Ki (nM) |
| Galanin | ~1.0 |
| M32 | ~0.8 |
This table shows that M32 can bind to GalR1 with high affinity, even if it doesn't activate it in a functional assay, suggesting it may be an antagonist.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (for GalR1 activity)
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing GalR1.
Materials:
-
GalR1-expressing cells (e.g., CHO-K1 or HEK293)
-
96-well cell culture plates
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA)
-
Forskolin
-
M32 and control compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Plating: Seed GalR1-expressing cells into a 96-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of M32 and control compounds (e.g., galanin as a positive control, and a known antagonist as a negative control) in stimulation buffer.
-
Pre-treatment: Remove the cell culture medium and wash the cells with stimulation buffer. Add the diluted compounds to the respective wells and incubate for 15-30 minutes.
-
Stimulation: Add a pre-determined concentration of forskolin (typically in the EC50-EC80 range for cAMP production) to all wells except the basal control wells. Incubate for 30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the data as a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Protocol 2: Intracellular Calcium Flux Assay (for GalR2 activity)
This protocol measures the transient increase in intracellular calcium in response to GalR2 activation.
Materials:
-
GalR2-expressing cells
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
M32 and control compounds
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed GalR2-expressing cells into the appropriate plate and incubate overnight.
-
Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare dilutions of M32 and control compounds (e.g., a known GalR2 agonist like AR-M1896 as a positive control) in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Set the instrument to take kinetic readings of fluorescence.
-
Compound Addition: After establishing a stable baseline fluorescence, use the instrument's injector to add the compounds to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium response.
-
Data Analysis: Calculate the change in fluorescence over baseline for each well. Plot the data as a dose-response curve and determine the EC50 for calcium mobilization.
References
- 1. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing vehicle effects in in vivo administration of M32 peptide
Technical Support Center: M33 Peptide In Vivo Administration
Disclaimer: Initial searches for "M32 peptide" did not yield specific results. However, the literature contains extensive information on a closely related peptide, "M33 peptide" (also referred to as SET-M33), a well-studied antimicrobial peptide. This guide is developed based on the available data for the M33 peptide, assuming "M32" was a typo.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding vehicle effects during the in vivo administration of the M33 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the M33 peptide and what is its primary application?
A1: M33 is a synthetic, tetra-branched antimicrobial peptide (AMP) primarily investigated for its potent activity against Gram-negative bacteria, including clinically relevant strains like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2][3] Its branched structure provides high resistance to degradation by proteases, making it a suitable candidate for in vivo applications such as treating lung infections, skin infections, and sepsis.[1][4]
Q2: What are the common administration routes for M33 peptide in preclinical studies?
A2: The M33 peptide has been evaluated using several administration routes in animal models, including intravenous (i.v.), topical, and intratracheal/inhalation delivery.[1][3][4] The choice of administration route depends on the targeted disease model (e.g., inhalation for lung infections, intravenous for sepsis).
Q3: What is a "vehicle" and why is it important for M33 peptide administration?
A3: A vehicle is the substance used to formulate and deliver a drug or peptide, like M33, to the subject. It ensures solubility, stability, and bioavailability of the active compound. The choice of vehicle is critical as it can significantly impact the peptide's safety and efficacy. For M33, different formulations, such as the type of salt counter-ion or encapsulation in nanoparticles, have been shown to dramatically alter its toxicity profile.[1][2]
Q4: Are there known toxicities associated with the M33 peptide itself?
A4: Yes, the free M33 peptide has demonstrated dose-dependent toxicity. In vitro studies on human bronchial epithelial cells showed an EC50 of approximately 22 µM.[1] In vivo studies have also reported adverse effects at higher doses, including weight loss and histopathological findings in the respiratory tract following inhalation.[4] A significant portion of this toxicity can be modulated by the choice of vehicle or formulation.
Troubleshooting Guide: Vehicle-Related Effects
Issue 1: High In Vivo Toxicity Observed Immediately Post-Administration
If you observe acute toxicity (e.g., distress, poor motility, wiry coat) shortly after administering the M33 peptide, the issue may be related to the peptide's salt form.
-
Root Cause Analysis: The counter-ion used during peptide synthesis and purification can significantly influence its toxicity. Studies have directly compared M33-trifluoroacetate (TFacetate) with M33-acetate. The M33-TFacetate salt was found to be 5-30% more toxic to human cells in vitro and produced "manifest signs of in vivo toxicity" immediately after administration. In contrast, the M33-acetate salt only generated mild, transient signs.[2][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acute in vivo toxicity.
-
Recommendation: Verify the salt form of your M33 peptide batch. If using the trifluoroacetate salt, switch to the acetate salt for improved tolerability.[2][5] If toxicity persists with the acetate form, consider dose reduction or alternative formulation strategies.
Issue 2: Poor Efficacy or High Toxicity in a Lung Infection Model
When administering M33 for pulmonary applications, poor efficacy may be due to biological barriers, while toxicity can result from direct exposure of the free peptide to lung tissue.
-
Root Cause Analysis: The lung environment presents challenges, including mucus and bacterial biofilms, that can limit peptide activity.[1] Furthermore, direct administration of the highly charged, free M33 peptide can cause local toxicity. Encapsulating M33 in a nanoparticle-based vehicle can address both issues.
-
Formulation Strategy: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) conjugated with polyethylene glycol (PEG), have been successfully used to encapsulate M33. This approach has been shown to:
-
Recommendation: For pulmonary delivery, consider formulating the M33 peptide in PLGA-PEG nanoparticles. This can enhance the therapeutic window by reducing local toxicity while potentially improving peptide penetration through biological barriers.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of the M33 peptide, highlighting the impact of different formulations.
Table 1: Comparison of M33 Peptide Salt Formulations
| Parameter | M33-Trifluoroacetate (TFacetate) | M33-Acetate | Reference(s) |
| In Vitro Cytotoxicity | 5-30% more toxic than acetate form | Baseline | [2] |
| In Vivo Toxicity Signs | Manifest signs immediately post-administration | Mild, transient signs | [2][5] |
| Recommendation | Not recommended for in vivo use | Preferred form for in vivo studies | [2] |
Table 2: In Vivo Toxicity Profile of Free vs. Encapsulated M33 Peptide
| Formulation | Administration Route | Dose | Observed Effects | Reference(s) |
| Free SET-M33 | Intratracheal | ~22 µM (EC50) | Cytotoxic to human bronchial epithelial cells | [1] |
| Free SET-M33 | Inhalation (7 days) | 5 mg/kg/day | No Observable Adverse Effect Level (NOAEL) | [4] |
| Free SET-M33 | Inhalation (7 days) | 20 mg/kg/day | Adverse clinical signs, weight loss, histopathology findings | [4] |
| M33-PEG5000 NPs | Intratracheal | 10 mg/kg | No appreciable side effects | [1] |
Experimental Protocols
Protocol 1: Assessment of Acute In Vivo Toxicity
This protocol is adapted from methodologies used to assess the acute toxicity of different M33 formulations.[1]
-
Animal Model: C57BL/6 or CD-1 mice.
-
Grouping: Divide animals into at least three groups (n=5 per group):
-
Group 1: Vehicle control.
-
Group 2: Low dose of M33 peptide.
-
Group 3: High dose of M33 peptide.
-
-
Administration: Administer the peptide formulation via the desired route (e.g., intravenous, intratracheal).
-
Observation: Monitor animals continuously for the first 4 hours and then at regular intervals for up to 96 hours.
-
Toxicity Scoring: Record clinical signs using a standardized scoring system.
-
Score 0: Normal activity, healthy coat.
-
Score 1 (Mild): Wiry coat, slightly reduced motility.
-
Score 2 (Manifest): Very wiry coat, abundant lachrymation, poor motility even when stimulated.
-
-
Data Analysis: Compare the toxicity scores and survival rates between groups to determine the relative toxicity of the formulation.
Protocol 2: Preparation of M33-Encapsulated PLGA-PEG Nanoparticles
This is a generalized protocol for encapsulating a peptide like M33 for improved delivery.
-
Polymer Solution: Dissolve PLGA-PEG copolymer in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase: Prepare an aqueous solution containing the M33 peptide (acetate salt form).
-
Emulsification: Add the organic polymer solution dropwise to the aqueous peptide solution under constant stirring to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion overnight at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with sterile water to remove any unencapsulated peptide and residual solvent.
-
Characterization: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS). Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency before in vivo use.
Signaling Pathway Visualization
The M33 peptide has demonstrated anti-inflammatory properties by reducing the levels of key pro-inflammatory cytokines in a lung inflammation model.[4] The diagram below illustrates this effect.
Caption: Anti-inflammatory action of the M33 peptide.
References
- 1. Inhalable Polymeric Nanoparticles for Pulmonary Delivery of Antimicrobial Peptide SET-M33: Antibacterial Activity and Toxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of the antimicrobial peptide M33 produced with different counter-ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NDLI: Efficacy and toxicity of the antimicrobial peptide M33 produced with different counter-ions [ndl.gov.in]
Validation & Comparative
A Comparative Guide to M32 and Galantide (M15) as Galanin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used peptidergic galanin receptor antagonists: M32 and galantide (M15). The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate antagonist for their experimental needs.
Introduction to Galanin Receptor Antagonists
Galanin is a neuropeptide with a wide distribution in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, and cognition. Its actions are mediated by three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. To investigate the roles of the galanin system, subtype-selective antagonists are invaluable tools. M32 and galantide (M15) are chimeric peptide antagonists developed from the N-terminal fragment of galanin, galanin(1-13).
M32 is a chimeric peptide consisting of galanin(1-13) linked to the neuropeptide Y (NPY) fragment Y(25-36) amide. It is recognized as a potent antagonist at galanin receptors.
Galantide (M15) is another chimeric peptide, composed of galanin(1-13) and the substance P fragment (5-11). It is one of the most commonly used galanin receptor antagonists in in vitro and in vivo studies.
Quantitative Comparison of Binding Affinities
The binding affinities of M32 and galantide (M15) for human galanin receptor subtypes are summarized in the table below. This data is essential for understanding the potency and potential selectivity of these antagonists.
| Antagonist | Receptor Subtype | Binding Affinity (Ki, nM) |
| M32 | GalR1 (human) | < 1 |
| GalR2 (human) | < 10 | |
| Rat Hippocampal Membranes | 0.07 | |
| Galantide (M15) | GalR1 (human) | 0.11 |
| GalR2 (human) | 2.0 |
Data compiled from scientific literature. Note that binding affinities can vary depending on the experimental conditions, such as the cell line and radioligand used.
Signaling Pathways of Galanin Receptors
The three galanin receptors couple to different G proteins and initiate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
Caption: Galanin receptor signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of M32 and galantide (M15) to galanin receptors.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing one of the human galanin receptor subtypes (GalR1, GalR2, or GalR3).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of radiolabeled galanin (e.g., 0.1 nM ¹²⁵I-galanin) and a range of concentrations of the unlabeled antagonist (M32 or galantide) in a total volume of 200 µL. Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled galanin. The incubation is typically carried out for 60 minutes at room temperature.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine. The filters are then washed three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to block the downstream signaling of galanin receptors upon agonist stimulation.
cAMP Assay (for GalR1 and GalR3):
-
Cell Culture: Plate cells expressing GalR1 or GalR3 in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of M32 or galantide for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of galanin (e.g., the EC₅₀ concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the concentration-response curves for the antagonist and determine the IC₅₀ value.
Calcium Mobilization Assay (for GalR2):
-
Cell Culture and Dye Loading: Plate cells expressing GalR2 in a 96-well plate and culture overnight. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of M32 or galantide for 15-30 minutes.
-
Agonist Stimulation and Measurement: Measure the baseline fluorescence, then add a fixed concentration of galanin and immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response and plot the concentration-response curves for the antagonist to calculate the IC₅₀ value.
In Vivo Experiment: Spinal Flexor Reflex in Rats
This model is used to assess the in vivo efficacy of galanin receptor antagonists in modulating nociceptive reflexes.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. A catheter is inserted into the intrathecal space for drug administration.
-
Flexor Reflex Measurement: The flexor reflex is elicited by electrical stimulation of the sural nerve, and the resulting electromyographic (EMG) activity is recorded from the ipsilateral biceps femoris muscle.
-
Drug Administration: A baseline flexor reflex is established. Galanin is administered intrathecally to facilitate the reflex. Subsequently, M32 or galantide is administered intrathecally to assess its ability to antagonize the galanin-induced facilitation.
-
Data Analysis: The magnitude of the flexor reflex is quantified by integrating the EMG signal. The antagonist effect is determined by the degree of reduction in the galanin-potentiated reflex.
Concluding Summary
Both M32 and galantide (M15) are potent antagonists of galanin receptors, with high affinity in the nanomolar range. Based on the available data, M32 appears to have a slightly higher affinity for GalR1 compared to galantide. Both compounds are non-selective and will antagonize multiple galanin receptor subtypes. The choice between M32 and galantide will depend on the specific experimental context, including the receptor subtype(s) of interest and the biological system being studied. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting rigorous studies to further elucidate the pharmacology of these important research tools.
A Comparative Analysis of Galanin (1-13)-Neuropeptide Y (25-36) Amide and C7 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two chimeric galanin receptor ligands, Galanin (1-13)-Neuropeptide Y (25-36) amide (also known as M32) and C7 [galanin(1-13)-spantide], in preclinical pain models. The information presented is collated from various scientific studies to aid in the evaluation of these compounds as potential analgesics.
Executive Summary
Galanin is a neuropeptide implicated in a wide range of physiological processes, including the modulation of pain signaling. Chimeric peptides targeting galanin receptors have been developed to investigate their therapeutic potential. This guide focuses on two such peptides, M32 and C7, both of which are antagonists at galanin receptors.
Both M32 and C7 have demonstrated potent antagonism of galanin-induced effects in the spinal cord.[1] However, a critical differentiating factor is the reported neurotoxicity of C7 at high doses, a side effect not observed with M32.[1] This guide presents available data on their binding affinities, and efficacy in a key preclinical pain model, alongside detailed experimental protocols and an overview of the relevant signaling pathways.
Data Presentation
Table 1: In Vitro Binding Affinity of M32 and C7 at Galanin Receptors
| Ligand | Receptor Type | Preparation | Affinity Metric | Value (nM) | Reference |
| M32 | Galanin Receptor | Rat Hippocampal Membranes | Ki | 0.07 | [2] |
| hGalR1 | Bowes Cells | Ki | <1 | [2] | |
| hGalR2 | CHO Cells | Ki | <10 | [2] | |
| C7 | Galanin Receptor | Rat Hypothalamic Membranes | IC50 | 0.2 | [3] |
hGalR1: human Galanin Receptor type 1, hGalR2: human Galanin Receptor type 2, CHO: Chinese Hamster Ovary cells.
Table 2: In Vivo Efficacy of M32 and C7 in the Spinal Flexor Reflex Model
| Compound | Model | Species | Administration | Dose Range | Effect | Key Findings | Reference |
| M32 | Spinal Flexor Reflex | Rat (decerebrate, spinalized) | Intrathecal | Not specified | Antagonism of galanin-induced facilitation | Potent antagonist of galanin receptors. | [1] |
| C7 | Spinal Flexor Reflex | Rat (decerebrate, spinalized) | Intrathecal | Not specified | Antagonism of galanin-induced facilitation | Potent antagonist of galanin receptors. Neurotoxic at high doses. | [1] |
Experimental Protocols
Spinal Flexor Reflex Model in Decerebrate, Spinalized Rats
This model is a well-established method for assessing nociceptive processing at the spinal level.
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized, and a tracheal cannula is inserted.
-
The animals are decerebrated at the intercollicular level.
-
A laminectomy is performed at the thoracic level, and the spinal cord is transected.
-
The rat is then placed in a stereotaxic frame, and the head is ventroflexed.
-
An intrathecal catheter is inserted through the atlanto-occipital membrane to the lumbar enlargement for drug administration.[4]
Flexor Reflex Recording:
-
The posterior biceps femoris/semitendinosus muscle is dissected free, and the tendon is attached to an isometric force transducer.
-
The sural nerve is dissected and placed on a stimulating electrode.
-
The flexor reflex is evoked by electrical stimulation of the sural nerve with single shocks of sufficient intensity to activate C-fibers.
-
The integrated reflex response is recorded and quantified.
Drug Administration:
-
A baseline flexor reflex is established.
-
Galanin is administered intrathecally to induce facilitation of the reflex.
-
The antagonist (M32 or C7) is then administered intrathecally in a dose-dependent manner to assess its ability to block the galanin-induced facilitation.[1]
Neurotoxicity Assessment
To evaluate the potential neurotoxicity of intrathecally administered compounds, the following protocol can be employed:
-
Following intrathecal administration of the test compound (e.g., C7) or vehicle, animals are monitored for any behavioral deficits.
-
At predetermined time points, animals are euthanized, and the spinal cord tissue is collected.
-
Histopathological analysis is performed on spinal cord sections to assess for signs of neuronal damage, inflammation, or gliosis.[5][6]
-
Immunohistochemical staining for markers of neuronal injury (e.g., Fluoro-Jade) or apoptosis (e.g., caspase-3) can provide more specific evidence of neurotoxicity.
Mandatory Visualization
Galanin Receptor Signaling in Nociceptive Pathways
Galanin exerts its effects on nociception through three G-protein coupled receptors: GalR1, GalR2, and GalR3. The activation of these receptors triggers distinct intracellular signaling cascades that can either inhibit or facilitate pain transmission.
Caption: Galanin receptor signaling pathways in pain modulation.
Experimental Workflow: Comparison of M32 and C7 in the Spinal Flexor Reflex Model
The following diagram outlines the key steps in the experimental workflow for comparing the in vivo efficacy of M32 and C7.
Caption: Workflow for comparing M32 and C7 in the flexor reflex model.
Discussion and Conclusion
The available preclinical data indicate that both this compound (M32) and C7 are potent antagonists of galanin receptors in the spinal cord.[1] Their ability to block galanin-induced facilitation of the nociceptive flexor reflex suggests their potential as modulators of pain pathways.
A significant point of differentiation is the observed neurotoxicity associated with high doses of C7.[1] This finding raises safety concerns for the development of C7 as a therapeutic agent and positions M32 as a potentially safer alternative.
The dual role of galanin in nociception, being pro-nociceptive at low concentrations (likely mediated by GalR2) and anti-nociceptive at higher concentrations (likely mediated by GalR1), highlights the complexity of targeting this system for pain relief.[7] The development of receptor-subtype-selective ligands will be crucial for dissecting these opposing effects and for designing more targeted and effective analgesics.
Further research is warranted to directly compare the dose-response profiles of M32 and C7 in a broader range of preclinical pain models, including those for neuropathic and inflammatory pain. Such studies would provide a more comprehensive understanding of their relative efficacy and therapeutic potential. Additionally, detailed pharmacokinetic and pharmacodynamic studies are necessary to fully characterize these compounds for any future clinical development.
References
- 1. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the neurotoxicity of intrathecal dexmedetomidine on rat spinal cord (electromicroscopic observations) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the neurotoxicity of intrathecal dexmedetomidine on rat spinal cord (electromicroscopic observations) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Comparative Analysis of M32 and M40: Chimeric Ligands for Galanin Receptors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two widely studied galanin receptor ligands, M32 and M40. This document synthesizes experimental data on their binding affinities, functional activities, and receptor selectivity, offering insights into their potential therapeutic applications.
The neuropeptide galanin and its three G protein-coupled receptors (GalR1, GalR2, and GalR3) are implicated in a wide array of physiological processes, including nociception, cognition, and feeding behavior. The development of selective ligands for these receptors is crucial for elucidating their specific functions and for therapeutic targeting. M32 and M40 are two chimeric peptide ligands that have been instrumental in this research.
M32 is a chimeric peptide composed of galanin(1-13) and neuropeptide Y(25-36)[1]. In contrast, M40 is a potent and generally non-selective galanin receptor antagonist[2][3]. This guide will delve into the quantitative differences in their interactions with galanin receptor subtypes and the experimental methodologies used to characterize them.
Quantitative Ligand Performance: A Comparative Overview
The binding affinities and functional potencies of M32 and M40 have been characterized across various studies. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Binding Affinity (Ki/IC50) of M32 and M40 for Galanin Receptors
| Ligand | Receptor Subtype | Species/Tissue | Binding Affinity (nM) | Citation(s) |
| M32 | GalR1 (human) | Bowes cells | < 1 | [4][5] |
| GalR2 (human) | CHO cells | < 10 | [4][5] | |
| Galanin Receptors | Rat hippocampal membranes | 0.07 | [4][5] | |
| GalR3 (rat & human) | Stably expressed | Higher affinity than M40 | [6] | |
| M40 | GalR1 | Not Specified | Ki: 1.82 | [2][3] |
| GalR2 | Not Specified | Ki: 5.1 | [2][3] | |
| Galanin Receptors | Rat hippocampus | IC50: 6 | [7] | |
| Galanin Receptors | Rat hypothalamus | IC50: 15 | [7] | |
| Galanin Receptors | Rat spinal cord | IC50: 12 | [7] | |
| GalR3 (rat & human) | Stably expressed | Lower affinity than M32 | [6] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.
Table 2: Functional Activity of M32 and M40
| Ligand | Receptor Subtype(s) | Assay | Functional Profile | Citation(s) |
| M32 | Galanin Receptors | Adenylate Cyclase Assay (rat hippocampus) | Weak antagonist | [4][5] |
| Galanin Receptors | Spinal Flexor Reflex (rat) | Potent antagonist | [1] | |
| M40 | GalR1 / GalR2 | Multiple functional assays | Potent, non-selective antagonist | [2][3] |
| Peripheral GalR2 | Not Specified | Weak partial agonist (>100 nM) | [2][3] |
Signaling Pathways of Galanin Receptors
Understanding the downstream signaling cascades of the galanin receptors is essential for interpreting the functional consequences of ligand binding. GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 predominantly couples to Gαq/11, activating phospholipase C (PLC), which results in the mobilization of intracellular calcium. GalR2 can also couple to other G proteins, indicating a more complex signaling profile.
Figure 1: Antagonistic action on GalR1/GalR3 signaling pathway.
Figure 2: Antagonistic action on the primary GalR2 signaling pathway.
Experimental Protocols
The characterization of M32 and M40 relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of ligands to their receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of M32 and M40 for galanin receptors.
-
Materials:
-
Cell membranes expressing the galanin receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or from specific brain regions).
-
Radioligand, typically [¹²⁵I]-galanin.
-
Unlabeled ligands (M32, M40, and a known high-affinity ligand like galanin for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the assay buffer.
-
Increasing concentrations of the unlabeled competitor ligand (M32 or M40) are added to the incubation mixture.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
The incubation is terminated by rapid filtration through the glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma or scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Figure 3: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
This assay is used to determine the functional activity of ligands on Gαi/o-coupled receptors like GalR1 and GalR3.
-
Objective: To measure the ability of M32 and M40 to antagonize galanin-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the galanin receptor subtype of interest (e.g., CHO or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
Galanin (agonist).
-
M32 and M40.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (M32 or M40).
-
A fixed concentration of galanin (e.g., EC80) is added to the cells.
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
The cells are incubated for a specified time (e.g., 30 minutes at 37°C).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
The ability of M32 and M40 to reverse the galanin-induced decrease in cAMP is quantified to determine their antagonist potency (IC50).
-
Calcium Mobilization Assay
This assay is employed to assess the functional activity of ligands on Gαq/11-coupled receptors like GalR2.
-
Objective: To measure the ability of M32 and M40 to block galanin-induced increases in intracellular calcium.
-
Materials:
-
Whole cells expressing GalR2.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Galanin (agonist).
-
M32 and M40.
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Cells are loaded with the calcium-sensitive fluorescent dye.
-
The cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the antagonist (M32 or M40) are added to the cells and incubated.
-
A fixed concentration of galanin is injected into the wells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.
-
The inhibition of the galanin-induced calcium signal by M32 and M40 is used to determine their antagonist potency (IC50).
-
Conclusion
M32 and M40 are both valuable tools for investigating the galaninergic system, each with a distinct pharmacological profile. M40 is a well-characterized, potent, and largely non-selective antagonist across GalR1 and GalR2, with a lower affinity for GalR3. M32 also exhibits antagonistic properties, with some studies suggesting a particularly high affinity for galanin receptors in certain tissues. Notably, M32 appears to have a higher affinity for GalR3 compared to M40. The choice between these ligands will depend on the specific research question, the receptor subtype of interest, and the experimental system being used. Further head-to-head comparative studies, particularly with quantitative functional assays for M32 across all three receptor subtypes, would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Pharmacological and functional characterization of galanin-like peptide fragments as potent galanin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Galanin (1-13)-Neuropeptide Y (25-36) amide vs. NPY on Y2 receptor activation
A Comparative Guide to Y2 Receptor Activation: Galanin (1-13)-Neuropeptide Y (25-36) Amide vs. Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) system, particularly the Y2 receptor subtype, is a critical area of research for therapeutic interventions in conditions like obesity, mood disorders, and cancer. The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly located presynaptically in the nervous system, where it modulates neurotransmitter release. Its endogenous ligand, Neuropeptide Y (NPY), is a 36-amino acid peptide that binds with high affinity.
In the quest for novel therapeutic agents with unique pharmacological profiles, chimeric peptides have been developed. One such peptide is This compound , commonly referred to in scientific literature as M32 . This guide provides an objective comparison of the Y2 receptor activation by the chimeric peptide M32 versus its endogenous ligand, NPY, supported by experimental data from peer-reviewed studies.
Note: The peptide this compound is designated as M32 in the cited literature. The designation M35 refers to a different chimeric peptide, Galanin(1-13)-bradykinin(2-9) amide.
Quantitative Data Comparison: M32 vs. NPY on Y2 Receptor
The following table summarizes the binding affinity and functional potency of M32 and NPY at the NPY Y2 receptor based on available experimental data.
| Parameter | Ligand | Value | Species/System | Reference |
| Binding Affinity (Kᵢ) | M32 | 4 nM | Guinea-pig Y2 Receptor | |
| M32 | 0.07 nM | Rat Hippocampal Membranes | [1] | |
| NPY | High (Sub-nanomolar) | Human Y2 Receptor | [2][3] | |
| Functional Potency | M32 | Approx. equipotent with NPY | Rat Vas Deferens (Twitch Assay) | [4] |
| NPY (13-36) | ~5x less potent than NPY | Rat Vas Deferens (Twitch Assay) | [4][5] |
Note: Variations in binding affinity values can be attributed to differences in experimental systems, including species, tissue preparation (e.g., whole cells vs. membranes), and specific radioligand used.
Signaling Pathway Activation
Both NPY and M32 activate the Y2 receptor, which is canonically coupled to the Gi alpha subunit of the heterotrimeric G-protein. This activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is a hallmark of Y2 receptor function.
References
- 1. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
A Head-to-Head Comparison of the Galanin Receptor Ligands M32 and Galanin (1-13)-Spantide
In the field of neuropeptide research, understanding the nuanced interactions between ligands and their receptors is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of two chimeric peptide ligands of the galanin receptor: M32 and galanin (1-13)-spantide (also known as C7). Both molecules are notable for their high affinity for galanin receptors and have been instrumental in elucidating the physiological roles of galanin.
M32 is a chimeric peptide constructed from galanin (1-13) and neuropeptide Y (NPY) (25-36) amide.[1][2] In contrast, galanin (1-13)-spantide is a fusion of galanin (1-13) and spantide, a substance P receptor antagonist.[3][4] Both ligands have been characterized as galanin receptor antagonists in various in vivo models.[5][6][7]
Biochemical Properties and Receptor Affinity
The binding affinities of M32 and galanin (1-13)-spantide for galanin receptors have been determined through radioligand binding assays. Both peptides exhibit high affinity, with Kd values in the nanomolar range for spinal galanin receptors.[3][5][6] Specifically, galanin (1-13)-spantide has a reported Kd of 1.16 nM for spinal galanin receptors.[3][4] While both are potent ligands, their affinities can vary across different galanin receptor subtypes (GalR1, GalR2, and GalR3) and tissue types.
| Ligand | Structure | Receptor Affinity (Kd) | Reference |
| M32 | Galanin (1-13)-Neuropeptide Y (25-36) amide | High affinity for spinal cord galanin receptors (nanomolar range).[5][6] Also binds to NPY receptors Y1, Y2, and Y4 with affinities of 13, 4, and 30 nM, respectively.[8] | [1][5][6][8] |
| Galanin (1-13)-Spantide (C7) | Galanin (1-13)-Spantide | High affinity for spinal galanin receptors (Kd = 1.16 nM).[3] | [3][5][6] |
Functional Activity
Both M32 and galanin (1-13)-spantide have been demonstrated to act as antagonists at galanin receptors in vivo.[5][6] For instance, intrathecal administration of either peptide has been shown to block galanin-induced facilitation of the nociceptive flexor reflex in rats.[5][6] However, the functional activity of such chimeric peptides can be complex, with some studies suggesting they may act as partial agonists in certain contexts.[5][6] It is also important to note that M32 can interact with NPY receptors, which may influence its overall biological effect.[8]
| Ligand | In Vivo Activity | Notes | Reference |
| M32 | Galanin receptor antagonist. | Blocks galanin-induced effects in the spinal cord.[5][6] Also exhibits affinity for NPY receptors.[8] | [5][6][7][8] |
| Galanin (1-13)-Spantide (C7) | Galanin receptor antagonist. | Blocks galanin-induced effects in the spinal cord and on blood pressure.[5][6][7] High doses have been associated with neurotoxicity in the rat spinal cord.[5][6] | [5][6][7] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of M32 and galanin (1-13)-spantide to galanin receptors.
Methodology:
-
Membrane Preparation: Tissues expressing galanin receptors (e.g., spinal cord, hippocampus) or cells transfected with specific galanin receptor subtypes are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at a high speed to pellet the membranes, which are then resuspended in the binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., 125I-galanin) and varying concentrations of the unlabeled competitor ligands (M32 or galanin (1-13)-spantide).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (and subsequently Kd) is then calculated using the Cheng-Prusoff equation.
In Vivo Functional Assay: Nociceptive Flexor Reflex
Objective: To assess the antagonist activity of M32 and galanin (1-13)-spantide on galanin-induced physiological responses.
Methodology:
-
Animal Preparation: Decerebrate, spinalized rats are used to isolate the spinal reflex circuitry.
-
Drug Administration: Galanin is administered intrathecally to induce a facilitation of the nociceptive flexor reflex. M32 or galanin (1-13)-spantide is administered intrathecally prior to galanin administration to assess their antagonistic effects.
-
Reflex Measurement: The flexor reflex is evoked by a noxious stimulus (e.g., electrical stimulation of a sensory nerve) and the resulting muscle contraction is recorded electromyographically.
-
Data Analysis: The magnitude of the reflex facilitation induced by galanin in the presence and absence of the antagonists is compared to determine their blocking potency.
Visualizing Molecular Interactions and Experimental Design
To better understand the cellular mechanisms and experimental approaches, the following diagrams illustrate the galanin receptor signaling pathway and a typical workflow for comparing these ligands.
Caption: Galanin receptor signaling pathway.
Caption: Experimental workflow for comparing M32 and C7.
References
- 1. Galanin (1-13)-Neuropeptide Y (25-36), amide (M32) - Elabscience® [elabscience.com]
- 2. Galanin ( 1-13 )-Neuropeptide Y ( 25-36 ) Amide ( M32 ) – NOVATEIN BIOSCIENCES [swzbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of three galanin antagonists on the pressor response to galanin in the Cane toad, Bufo marinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Galanin (1-13)-Neuropeptide Y (25-36) Amide Cross-Reactivity with Neuropeptide Y Receptors
A comprehensive guide for researchers and drug development professionals on the binding and functional profile of the chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide (also known as M32) at Neuropeptide Y (NPY) receptor subtypes Y1, Y2, Y4, and Y5.
The chimeric peptide this compound, hereafter referred to as M32, was designed to explore the interactions between the galanin and neuropeptide Y systems. This guide provides a detailed comparison of the cross-reactivity of M32 with various NPY receptor subtypes, presenting key experimental data on its binding affinity and functional activity.
Binding Affinity Profile of M32 at NPY Receptors
The binding affinity of M32 to guinea-pig NPY receptors has been characterized through radioligand binding assays. The affinity, expressed as the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The experimental data reveals that M32 exhibits a clear preference for the NPY Y2 receptor subtype, with a significantly higher affinity compared to the Y1, Y4, and Y5 receptors. Its affinity for the Y1 and Y4 receptors is moderate, while its affinity for the Y5 receptor is considerably lower.
| Ligand | NPY Y1 Receptor Ki (nM) | NPY Y2 Receptor Ki (nM) | NPY Y4 Receptor Ki (nM) | NPY Y5 Receptor Ki (nM) |
| M32 | 13 | 4 | 30 | 400 |
| Porcine NPY | <0.1 | <0.1 | ~1 | ~1 |
Table 1: Binding affinities of M32 and porcine NPY for guinea-pig NPY receptor subtypes expressed in CHO cells. Data from Berglund et al., 2001.[1]
Functional Activity of M32 at NPY Receptors
Functional assays provide insights into the biological response elicited by a ligand upon binding to its receptor. Studies on M32 have utilized various preparations to assess its agonist or antagonist properties at different NPY receptor subtypes.
NPY Y1 Receptor
In the guinea-pig isolated caval vein, a preparation rich in Y1 receptors, Neuropeptide Y (NPY) induces a concentration-dependent contraction.[2] In contrast, M32 induced only a slight contraction at very high concentrations (≥ 0.3 µM), indicating it is a very weak partial agonist or possesses antagonistic properties at the Y1 receptor.[2]
NPY Y2 Receptor
The rat vas deferens is a classic model for studying Y2 receptor activity, where NPY suppresses electrically stimulated twitches. In this preparation, M32 was found to be approximately equipotent with NPY in causing a concentration-dependent suppression of these twitches, demonstrating its potent agonist activity at the Y2 receptor.[2]
NPY Y4 and Y5 Receptors
Adenylate Cyclase Activity
In rat hippocampal membranes, a tissue with a high density of Y2 receptors, M32 exhibited weak antagonistic behavior in an adenylate cyclase assay.[3] This suggests that in some cellular contexts, M32 may act to block the signaling of endogenous NPY at Y2 receptors.
Signaling Pathways and Experimental Workflows
The interaction of M32 with NPY receptors initiates intracellular signaling cascades. The following diagrams illustrate the logical relationship of M32 with different NPY receptors and a typical experimental workflow for assessing receptor binding.
Caption: M32 interaction with NPY receptors.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay (Adapted from Berglund et al., 2001)
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for the respective guinea-pig NPY receptor subtype (Y1, Y2, Y4, or Y5) are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a final volume of 100 µl in 96-well plates.
-
Membrane preparations (typically 5-20 µg of protein) are incubated with a fixed concentration of a radiolabeled NPY ligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY) and a range of concentrations of the unlabeled competitor ligand (M32 or NPY).
-
The incubation is carried out at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPY (e.g., 1 µM).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value for the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Isolated Tissue Preparation (Adapted from Kahl et al., 1994)
1. Tissue Preparation:
-
For Y2 receptor activity, the rat vas deferens is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
For Y1 receptor activity, the guinea-pig caval vein is similarly prepared and mounted.
2. Experimental Setup:
-
The tissues are connected to an isometric force transducer to record contractile responses.
-
Tissues are subjected to electrical field stimulation (for vas deferens) to induce twitches or allowed to equilibrate to a stable baseline tension (for caval vein).
3. Drug Application:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of NPY or M32 to the organ bath.
-
The effect on the amplitude of electrically induced twitches (vas deferens) or the change in baseline tension (caval vein) is recorded.
4. Data Analysis:
-
The potency of the agonists is typically expressed as the concentration that produces 50% of the maximal response (EC50). In the study by Kahl et al., a qualitative comparison of potency was made.
Conclusion
The chimeric peptide this compound (M32) demonstrates a distinct cross-reactivity profile with NPY receptors. It is a potent agonist at the NPY Y2 receptor, with a potency comparable to that of endogenous NPY.[2] In contrast, it exhibits significantly lower affinity and acts as a very weak partial agonist or antagonist at the NPY Y1 receptor.[2] Its binding affinity for NPY Y4 and Y5 receptors is considerably weaker, suggesting limited functional relevance at physiological concentrations. This pharmacological profile makes M32 a valuable tool for selectively probing the function of NPY Y2 receptors in various physiological and pathological processes.
References
- 1. scispace.com [scispace.com]
- 2. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Galanin (1-13)-Neuropeptide Y (25-36) Amide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the chimeric peptide Galanin (1-13)-Neuropeptide Y (25-36) amide. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this research-grade compound.
Hazard Identification and First Aid
The toxicological properties of this compound have not been thoroughly investigated, and as such, it should be handled with care as a potentially hazardous substance.[1]
Potential Routes of Exposure:
-
Skin and Eye Contact: May cause slight irritation.[1]
-
Inhalation: May lead to respiratory tract irritation.[1]
-
Ingestion: May result in gastrointestinal irritation, nausea, vomiting, and diarrhea.[1]
First Aid Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1]
-
In case of eye contact: Rinse eyes with plenty of water for a minimum of 15 minutes, ensuring to separate the eyelids.[1]
-
If inhaled: Move to fresh air. If breathing becomes difficult, seek medical attention.[1]
-
If ingested: Wash out the mouth with water, provided the person is conscious.[1]
In all cases of exposure, it is recommended to call a physician.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For tasks with higher risk of exposure, consider double gloving. |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working with or near the compound. |
| Chemical Splash Goggles | Recommended when there is a splash hazard. | |
| Face Shield | Should be worn in addition to safety glasses or goggles when pouring large volumes or when a significant splash hazard is present. | |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills. Fire-resistant coats are recommended if working with flammable solvents. |
| Respiratory Protection | Dust Respirator | Recommended when handling larger quantities of the lyophilized powder to avoid inhalation. |
Operational Plan: Handling and Storage
Handling Lyophilized Peptide:
-
Before use, allow the vial of the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption, which can decrease stability.[2]
-
Wear gloves and other appropriate PPE to avoid contamination and direct contact.
-
Weigh out the desired amount of peptide quickly in a clean and controlled environment.
-
Reseal the vial tightly, preferably under an inert gas like nitrogen or argon, and store it appropriately.
Reconstituting the Peptide:
-
The solubility of the peptide is influenced by its amino acid composition.
-
Use high-purity, sterile water or a buffer solution for reconstitution. For peptides containing cysteine, methionine, or tryptophan, oxygen-free water or buffers are recommended to prevent oxidation.
-
If the peptide is difficult to dissolve, brief sonication may be helpful.
Storage:
-
Lyophilized Peptide: For long-term storage, keep the vial tightly sealed at -20°C or colder, protected from light.[2][3]
-
Peptide in Solution: The shelf-life of peptides in solution is limited. For short-term storage, sterile buffers at a pH of 5-6 can be used, and aliquots should be stored at -20°C or colder. Avoid repeated freeze-thaw cycles.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential health risks.
-
Waste Disposal: Do not dispose of the peptide through regular trash or down the drain.[4]
-
Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service for proper disposal.[1]
-
Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical waste disposal.[1]
-
Spill Cleanup: In the event of a spill, sweep up the solid material, place it in a sealed bag for waste disposal, and avoid creating dust. Ventilate the area and wash the spill site after the material has been collected.[1]
Signaling Pathways
Galanin (1-3)-Neuropeptide Y (25-36) amide is a chimeric peptide designed to interact with galanin and potentially neuropeptide Y receptors. Both receptor families are G-protein coupled receptors (GPCRs) that trigger various intracellular signaling cascades.
Caption: Simplified signaling pathways for Galanin receptors.
Caption: Common signaling pathways for Neuropeptide Y receptors.
Generalized Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
